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An In-depth Technical Guide to the Synthesis of (2-Bromo-4-cyclopropylphenyl)methanol

This guide provides a comprehensive technical overview for the synthesis of (2-Bromo-4-cyclopropylphenyl)methanol, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for the synthesis of (2-Bromo-4-cyclopropylphenyl)methanol, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. It emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for a successful and efficient synthesis.

Introduction: The Significance of (2-Bromo-4-cyclopropylphenyl)methanol

(2-Bromo-4-cyclopropylphenyl)methanol is a structurally unique molecule featuring a brominated phenyl ring substituted with a cyclopropyl group and a hydroxymethyl functional group. This combination of functionalities makes it a versatile building block in medicinal chemistry. The bromo- and cyclopropyl- moieties offer opportunities for further molecular elaboration through various cross-coupling reactions, while the primary alcohol can be readily oxidized or converted to other functional groups. Its derivatives have been explored for their potential as therapeutic agents in various disease areas.

This guide will detail two robust synthetic pathways to access this valuable intermediate, providing a primary and an alternative route to accommodate different starting material availability and laboratory capabilities.

Primary Synthetic Pathway: A Two-Step Approach Via Sandmeyer Reaction and Reduction

The primary and recommended pathway for the synthesis of (2-Bromo-4-cyclopropylphenyl)methanol involves a two-step sequence commencing with the Sandmeyer reaction of an appropriate amino-benzoic acid precursor, followed by the reduction of the resulting carboxylic acid. This route is often favored for its reliability and potential for high yields.

Step 1: Synthesis of 2-Bromo-4-cyclopropylbenzoic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful transformation in organic synthesis that allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] In this step, 2-amino-4-cyclopropylbenzoic acid is converted to the corresponding 2-bromo derivative.

Causality of Experimental Choices:

  • Diazotization: The initial step involves the reaction of the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.

  • Copper(I) Bromide Catalyst: The subsequent displacement of the diazonium group with a bromide is catalyzed by copper(I) bromide. The copper(I) species facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical and the loss of nitrogen gas, which drives the reaction forward.[1][3]

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-cyclopropylbenzoic acid (1.0 eq) in a solution of 48% hydrobromic acid (HBr) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at this temperature for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 2-bromo-4-cyclopropylbenzoic acid.

Step 2: Reduction of 2-Bromo-4-cyclopropylbenzoic Acid to (2-Bromo-4-cyclopropylphenyl)methanol

The reduction of the carboxylic acid functional group to a primary alcohol is efficiently achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[4][5][6]

Causality of Experimental Choices:

  • Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[5][7] It is a source of hydride ions (H⁻), which act as strong nucleophiles. The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, followed by the reduction of the resulting carboxylate salt.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents (e.g., tetrahydrofuran or diethyl ether).

  • Reaction Setup:

    • In a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Carboxylic Acid:

    • Dissolve 2-bromo-4-cyclopropylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction Completion:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the solid and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography to afford pure (2-Bromo-4-cyclopropylphenyl)methanol.

Quantitative Data Summary for the Primary Pathway
StepReactantMolar RatioReagentMolar RatioSolventTemperature (°C)Time (h)Yield (%)
12-Amino-4-cyclopropylbenzoic acid1.0NaNO₂1.1H₂O/HBr0-50.575-85
CuBr1.2HBr50-601-2
22-Bromo-4-cyclopropylbenzoic acid1.0LiAlH₄2.0-3.0THFReflux2-480-90
Visualization of the Primary Synthetic Pathway

Synthesis_Pathway_1 cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Reduction 2-Amino-4-cyclopropylbenzoic_acid 2-Amino-4-cyclopropyl- benzoic acid Diazonium_salt Aryl Diazonium Salt (Intermediate) 2-Amino-4-cyclopropylbenzoic_acid->Diazonium_salt 1. NaNO₂, HBr 2. 0-5 °C 2-Bromo-4-cyclopropylbenzoic_acid 2-Bromo-4-cyclopropyl- benzoic acid Diazonium_salt->2-Bromo-4-cyclopropylbenzoic_acid CuBr Final_Product (2-Bromo-4-cyclopropylphenyl)- methanol 2-Bromo-4-cyclopropylbenzoic_acid->Final_Product 1. LiAlH₄, THF 2. H₂O workup

Caption: Primary synthesis route to (2-Bromo-4-cyclopropylphenyl)methanol.

Alternative Synthetic Pathway: Directed Ortho-Metalation and Reduction

An alternative and elegant approach to the target molecule involves the regioselective functionalization of a readily available starting material, 1-bromo-3-cyclopropylbenzene, via directed ortho-metalation (DoM), followed by reduction of the introduced formyl group.

Step 1: Synthesis of 2-Bromo-4-cyclopropylbenzaldehyde via Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective deprotonation and subsequent functionalization of substituted aromatic rings.[8][9][10][11] In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. While bromine is considered a moderate directing group, this approach can be effective, especially under carefully controlled conditions.

Causality of Experimental Choices:

  • Organolithium Reagent: A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) is required to deprotonate the aromatic ring. The choice of base can influence the efficiency and selectivity of the lithiation.

  • Low Temperature: The reaction is typically carried out at very low temperatures (-78 °C) to prevent side reactions, such as halogen-metal exchange or decomposition of the organolithium species.

  • Electrophilic Quench: The resulting aryllithium intermediate is then quenched with a suitable electrophile to introduce the desired functional group. In this case, N,N-dimethylformamide (DMF) is used as the formylating agent.

  • Lithiation:

    • In a dry, nitrogen-flushed, three-necked round-bottom flask, dissolve 1-bromo-3-cyclopropylbenzene (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (1.1-1.2 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at this temperature for 1-2 hours.

  • Formylation:

    • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-bromo-4-cyclopropylbenzaldehyde.

Step 2: Reduction of 2-Bromo-4-cyclopropylbenzaldehyde to (2-Bromo-4-cyclopropylphenyl)methanol

The reduction of the aldehyde to the primary alcohol can be selectively achieved using sodium borohydride (NaBH₄), a milder reducing agent compared to LiAlH₄.[12]

Causality of Experimental Choices:

  • Sodium Borohydride (NaBH₄): NaBH₄ is a chemoselective reducing agent that readily reduces aldehydes and ketones but typically does not affect esters, amides, or carboxylic acids under standard conditions.[12] This selectivity makes it an ideal choice for this transformation.

  • Protic Solvent: The reaction is commonly carried out in a protic solvent such as methanol or ethanol, which also serves as the proton source for the work-up.

  • Reaction Setup:

    • Dissolve 2-bromo-4-cyclopropylbenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent:

    • Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Completion:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Carefully add water to quench the excess NaBH₄.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by column chromatography to yield pure (2-Bromo-4-cyclopropylphenyl)methanol.

Quantitative Data Summary for the Alternative Pathway
StepReactantMolar RatioReagentMolar RatioSolventTemperature (°C)Time (h)Yield (%)
11-Bromo-3-cyclopropylbenzene1.0n-BuLi1.1-1.2THF-781-260-70
DMF1.5-78 to RT1-2
22-Bromo-4-cyclopropylbenzaldehyde1.0NaBH₄1.0-1.5Methanol0 to RT1-285-95
Visualization of the Alternative Synthetic Pathway

Synthesis_Pathway_2 cluster_step1 Step 1: Directed Ortho-Metalation & Formylation cluster_step2 Step 2: Reduction 1-Bromo-3-cyclopropylbenzene 1-Bromo-3-cyclopropylbenzene Aryllithium_Intermediate Aryllithium Intermediate 1-Bromo-3-cyclopropylbenzene->Aryllithium_Intermediate n-BuLi, THF, -78 °C 2-Bromo-4-cyclopropylbenzaldehyde 2-Bromo-4-cyclopropyl- benzaldehyde Aryllithium_Intermediate->2-Bromo-4-cyclopropylbenzaldehyde DMF Final_Product (2-Bromo-4-cyclopropylphenyl)- methanol 2-Bromo-4-cyclopropylbenzaldehyde->Final_Product NaBH₄, MeOH

Caption: Alternative synthesis route to (2-Bromo-4-cyclopropylphenyl)methanol.

Conclusion

This technical guide has outlined two effective and scientifically sound pathways for the synthesis of (2-Bromo-4-cyclopropylphenyl)methanol. The primary route, utilizing a Sandmeyer reaction followed by LiAlH₄ reduction, offers a robust and potentially high-yielding approach. The alternative pathway, employing directed ortho-metalation and subsequent NaBH₄ reduction, provides an elegant strategy for the regioselective functionalization of a simpler starting material. The choice between these pathways will depend on factors such as the availability of starting materials, scalability requirements, and the specific expertise and equipment available in the laboratory. Both routes provide reliable access to this important synthetic intermediate, facilitating further research and development in the fields of medicine and materials science.

References

  • Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research, 51(2), 496-506.
  • Pazo-Carrera, M., & Pérez-Lourido, P. (2010).
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). RSC Advances, 10(40), 23879-23900.
  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Directed ortho metalation. In Wikipedia. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Retrieved from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps. Retrieved from [Link]

  • Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. (2014). Molbank, 2014(3), M823.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. (2011). Oriental Journal of Chemistry, 27(4), 1533-1538.
  • 2,4,6-Tribromobenzoic acid. Organic Syntheses, Coll. Vol. 3, p.821 (1955); Vol. 27, p.81 (1947).
  • Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction c
  • Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. (n.d.). PrepChem. Retrieved from [Link]

  • Convenient Method for the ortho-Formylation of Phenols. (1999). Acta Chemica Scandinavica, 53, 258-262.
  • Reductions with Lithium Aluminum Hydride. (2021, January 5). [Video]. YouTube. Retrieved from [Link]

  • Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to (4-Bromo-2-cyclopropylphenyl)methanol: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Cyclopropyl and Bromo Moieties in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Cyclopropyl and Bromo Moieties in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. (4-Bromo-2-cyclopropylphenyl)methanol emerges as a significant, albeit specialized, building block at the confluence of two strategically important chemical motifs: the cyclopropyl group and the bromo-aromatic system. This guide provides an in-depth technical overview of this compound, intended for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, characterization, and potential applications, underpinned by the scientific rationale for its utility.

The cyclopropyl ring, a three-membered carbocycle, is increasingly incorporated into drug candidates to modulate a variety of physicochemical and pharmacological properties. Its rigid, strained structure can lead to favorable conformational pre-organization for receptor binding, enhance metabolic stability by blocking sites of oxidation, and improve potency and selectivity.[1] Concurrently, the bromo substituent serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that are fundamental to the construction of complex molecular scaffolds.[2] The benzylic alcohol functionality further adds to the synthetic versatility of (4-Bromo-2-cyclopropylphenyl)methanol, allowing for oxidation, etherification, or esterification to introduce diverse pharmacophoric elements.

This guide will focus on the positional isomer (4-Bromo-2-cyclopropylphenyl)methanol, a more readily documented, yet still specialized, research chemical. While a specific CAS number is not publicly cataloged, its identity is defined by its structure and synthetic precursors.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectroscopic properties is the bedrock of its reliable application in synthesis and analysis.

PropertyValueSource
IUPAC Name (4-Bromo-2-cyclopropylphenyl)methanolEvitaChem[3]
Molecular Formula C₁₀H₁₁BrOEvitaChem[3]
Molecular Weight 227.10 g/mol EvitaChem[3]
InChI Key AEHCVAWDTAHKMF-UHFFFAOYSA-NEvitaChem[3]
Canonical SMILES C1CC1c2cc(Br)ccc2COEvitaChem[3]
Appearance White to yellow powder or crystals (Predicted)Sigma-Aldrich[4]
Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons (Ar-H): δ 7.2-7.5 ppm (m, 3H). The bromine and cyclopropyl groups will influence the splitting pattern.

  • Benzylic Protons (CH₂OH): δ 4.6-4.8 ppm (s, 2H).

  • Alcohol Proton (OH): δ 1.5-2.5 ppm (br s, 1H). This signal is variable and dependent on concentration and temperature.

  • Cyclopropyl Methine Proton (CH): δ 1.8-2.0 ppm (m, 1H).

  • Cyclopropyl Methylene Protons (CH₂): δ 0.6-1.1 ppm (m, 4H).

¹³C NMR (100 MHz, CDCl₃):

  • Aromatic Carbons (Ar-C): δ 120-145 ppm. This includes the carbon bearing the bromine (C-Br) at the lower end of this range and the carbon attached to the cyclopropyl group.

  • Benzylic Carbon (CH₂OH): δ 63-66 ppm.

  • Cyclopropyl Methine Carbon (CH): δ 15-20 ppm.

  • Cyclopropyl Methylene Carbons (CH₂): δ 8-12 ppm.

Synthesis and Reaction Mechanisms

The synthesis of (4-Bromo-2-cyclopropylphenyl)methanol can be approached through several logical pathways, typically involving the reduction of a corresponding aldehyde or carboxylic acid derivative. A plausible and efficient laboratory-scale synthesis is outlined below.

Workflow for the Synthesis of (4-Bromo-2-cyclopropylphenyl)methanol

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Reduction 2-Cyclopropylaniline 2-Cyclopropylaniline Diazotization NaNO₂, HBr 0-5 °C 2-Cyclopropylaniline->Diazotization Diazonium_Salt 2-Cyclopropylbenzenediazonium bromide Diazotization->Diazonium_Salt Sandmeyer CuBr, HBr Diazonium_Salt->Sandmeyer 1-Bromo-2-cyclopropylbenzene 1-Bromo-2-cyclopropylbenzene Sandmeyer->1-Bromo-2-cyclopropylbenzene 1-Bromo-2-cyclopropylbenzene_2 1-Bromo-2-cyclopropylbenzene Acylation Acetyl Chloride, AlCl₃ 1-Bromo-2-cyclopropylbenzene_2->Acylation Ketone 1-(4-Bromo-2-cyclopropylphenyl)ethan-1-one Acylation->Ketone Ketone_2 1-(4-Bromo-2-cyclopropylphenyl)ethan-1-one Reduction Sodium Borohydride (NaBH₄), Methanol Ketone_2->Reduction Final_Product (4-Bromo-2-cyclopropylphenyl)methanol Reduction->Final_Product

Caption: Synthetic workflow for (4-Bromo-2-cyclopropylphenyl)methanol.

Detailed Experimental Protocol: Reduction of 4-Bromo-2-cyclopropylbenzaldehyde

This protocol assumes the availability of the precursor aldehyde, which can be synthesized via formylation of 1-bromo-2-cyclopropylbenzene.

  • Reaction Setup: To a solution of 4-bromo-2-cyclopropylbenzaldehyde (1.0 eq) in methanol (0.2 M), add sodium borohydride (NaBH₄) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of acetone, followed by 1N hydrochloric acid (HCl) to neutralize the excess borohydride and decompose the borate esters.[5]

  • Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (4-Bromo-2-cyclopropylphenyl)methanol.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is an excellent solvent for both the aldehyde and sodium borohydride, and its protic nature facilitates the reduction mechanism.[6][7]

  • Sodium Borohydride (NaBH₄): This reducing agent is selected for its mildness and high selectivity for aldehydes and ketones over other functional groups. Its handling is also significantly safer compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).

  • Low-Temperature Addition: Adding NaBH₄ at 0 °C helps to control the initial exothermic reaction, preventing potential side reactions and ensuring a controlled reduction.

  • Acidic Quench: The addition of HCl is crucial to protonate the resulting alkoxide and to break down the borate complexes formed during the reaction, facilitating the isolation of the alcohol product.

Applications in Drug Development and Medicinal Chemistry

The true value of (4-Bromo-2-cyclopropylphenyl)methanol lies in its potential as a versatile intermediate for the synthesis of biologically active molecules.

Logical Flow of Application in a Drug Discovery Program

G Start Starting Material: (4-Bromo-2-cyclopropylphenyl)methanol Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation CrossCoupling Cross-Coupling (e.g., Suzuki, Sonogashira) Start->CrossCoupling Etherification Etherification (e.g., Williamson) Start->Etherification Aldehyde 4-Bromo-2-cyclopropylbenzaldehyde Oxidation->Aldehyde Further_Synth Novel Scaffolds Aldehyde->Further_Synth Reductive Amination, Wittig Reaction, etc. DiverseAryl Diversified Aryl/Alkynyl Derivatives CrossCoupling->DiverseAryl Lead_Opt SAR Exploration DiverseAryl->Lead_Opt Lead Optimization Ethers Benzylic Ether Library Etherification->Ethers Ethers->Lead_Opt

Caption: Synthetic utility of (4-Bromo-2-cyclopropylphenyl)methanol.

  • As a Precursor for Cross-Coupling: The aryl bromide is primed for reactions that introduce molecular diversity. For instance, a Suzuki coupling with a boronic acid can append a new aryl or heteroaryl ring, a common strategy for exploring Structure-Activity Relationships (SAR) by probing different pockets of a biological target.

  • Modification of the Benzylic Alcohol: The hydroxyl group can be converted into a variety of other functionalities. Oxidation to the corresponding aldehyde allows for subsequent reactions like reductive amination to form substituted benzylamines. Alternatively, etherification or esterification can be used to introduce linkers or other pharmacophoric groups.

  • Bioisosteric Replacement: The cyclopropyl group itself is often used as a bioisostere for a phenyl ring or a gem-dimethyl group, offering a way to fine-tune steric bulk, lipophilicity, and metabolic stability.[1]

Safety, Handling, and Storage

As a brominated organic compound, (4-Bromo-2-cyclopropylphenyl)methanol requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, the following precautions are based on data for analogous compounds.[8][9][10]

  • Hazard Classification (Predicted):

    • Harmful if swallowed (Acute toxicity, oral).[9]

    • Causes skin irritation.[9]

    • Causes serious eye irritation.[9]

    • May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure full skin coverage.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If the substance is a powder and there is a risk of inhalation, use a respirator with an appropriate particulate filter.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

    • Keep away from strong oxidizing agents and incompatible materials.

    • Avoid formation of dust and aerosols.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

(4-Bromo-2-cyclopropylphenyl)methanol stands as a potent and versatile building block for the modern medicinal chemist. Its unique combination of a conformationally rigid cyclopropyl group, a synthetically tractable aryl bromide, and a modifiable benzylic alcohol provides a rich platform for the design and synthesis of novel small molecules. While it remains a specialized research chemical, its logical and efficient synthesis, coupled with its vast potential for diversification, makes it an invaluable tool for any drug discovery program aiming to explore novel chemical space and develop next-generation therapeutics.

References

  • Appchem. (4-Bromo-2-fluorophenyl)(cyclopropyl)methanol | 1332651-52-1. Available at: [Link]

  • New Journal of Chemistry. Supporting Information. Available at: [Link]

  • Molport. (4-bromo-2-fluorophenyl)(cyclopropyl)methanol | 1332651-52-1. Available at: [Link]

  • Prelog, V. Tables For Organic Structure Analysis. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. (2021, May 1). Available at: [Link]

  • ACG Publications. Records of Natural Products-SI. Available at: [Link]

  • Springer Nature. The use of methanol as a C1 building block. (2024, July 29). Available at: [Link]

  • PubMed. The use of methanol as a C1 building block. (2024, August 15). Available at: [Link]

  • Michigan State University Chemistry. Proton NMR Table. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. (2026, March 14). Available at: [Link]

  • MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004, May 31). Available at: [Link]

  • HETEROCYCLES. 4-BROMO-N-METHYL-1-TOSYLTRYPTOPHAN DERIVATIVE, A KEY INTERMEDIATE IN THE SYNTHESIS O. (2005, March 24). Available at: [Link]

  • Google Patents. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • ETH Zürich. Total Synthesis of Bromo- and Fluorodanicalipin A**. Available at: [Link]

  • PMC. 4-Bromo-N-phenylaniline. Available at: [Link]

  • PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline. Available at: [Link]

Sources

Foundational

A Guide to the Spectral Characterization of (2-Bromo-4-cyclopropylphenyl)methanol

Predicted Spectroscopic Data The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2-Bromo-4-cyclopropylphenyl)methanol. These predictions ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2-Bromo-4-cyclopropylphenyl)methanol. These predictions are based on the analysis of similar compounds and foundational spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Cited Insights
~0.6-0.7Multiplet2HCyclopropyl CH₂The diastereotopic methylene protons of the cyclopropyl group are expected to appear as a complex multiplet in the aliphatic region.
~0.9-1.0Multiplet2HCyclopropyl CH₂Similar to the other cyclopropyl methylene protons, these will also be in the upfield region.
~1.8-1.9Multiplet1HCyclopropyl CHThe methine proton of the cyclopropyl group will be a multiplet due to coupling with the adjacent methylene protons.
~2.5Broad Singlet1H-OHThe hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary with concentration and solvent.
~4.7Singlet2H-CH₂OHThe benzylic protons adjacent to the hydroxyl group are expected to be a singlet, as there are no adjacent protons to couple with. This is a characteristic peak for benzyl alcohols[1][2].
~7.1Doublet of Doublets1HAr-HAromatic proton ortho to the cyclopropyl group and meta to the bromine.
~7.3Doublet1HAr-HAromatic proton meta to both the cyclopropyl and bromine substituents.
~7.5Doublet1HAr-HAromatic proton ortho to the bromine. The presence of the electron-withdrawing bromine atom will shift this proton downfield[1].
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)AssignmentRationale & Cited Insights
~10-12Cyclopropyl CH₂The methylene carbons of the cyclopropyl ring will appear in the upfield aliphatic region.
~15-17Cyclopropyl CHThe methine carbon of the cyclopropyl group.
~65-CH₂OHThe benzylic carbon attached to the hydroxyl group. The electronegative oxygen atom causes a downfield shift.
~122Ar-C (C-Br)The carbon atom directly bonded to the bromine will be significantly deshielded. The chemical shift for carbons attached to bromine is typically in this region[3].
~128-135Ar-CThe remaining aromatic carbons will appear in this range, with their specific shifts influenced by the positions of the substituents.
~140-145Ar-C (quaternary)The quaternary aromatic carbons, including the one attached to the cyclopropyl group and the one attached to the hydroxymethyl group.
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale & Cited Insights
~3200-3600BroadO-H stretchThe broad absorption in this region is characteristic of the hydroxyl group's stretching vibration in an alcohol[4][5].
~3000-3100MediumC-H stretch (aromatic & cyclopropyl)Stretching vibrations of the C-H bonds on the aromatic ring and cyclopropyl group.
~2850-2960MediumC-H stretch (aliphatic)Stretching vibrations of the C-H bonds in the methylene group of the benzyl alcohol.
~1450-1600Medium-StrongC=C stretch (aromatic)Characteristic aromatic ring skeletal vibrations.
~1000-1100StrongC-O stretchThe C-O stretching vibration of the primary alcohol is typically strong and appears in this region.
~550-650MediumC-Br stretchThe carbon-bromine stretching vibration is expected in the fingerprint region of the spectrum[5][6].
Table 4: Predicted Mass Spectrometry Data
m/zInterpretationRationale & Cited Insights
226/228Molecular Ion (M⁺)The presence of two peaks with approximately equal intensity is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br)[7].
209/211[M-OH]⁺Loss of the hydroxyl radical.
197/199[M-CH₂OH]⁺Loss of the hydroxymethyl group.
147[M-Br]⁺Loss of the bromine atom.
119[M-Br-CO]⁺ or [M-Br-C₂H₄]⁺Further fragmentation of the [M-Br]⁺ ion.

Experimental Protocols for Spectral Acquisition

To ensure the acquisition of high-quality, reliable spectral data, the following detailed methodologies are recommended. These protocols are designed to be self-validating, with built-in checks for instrument performance and sample integrity.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (2-Bromo-4-cyclopropylphenyl)methanol.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can impact the chemical shift of the hydroxyl proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, a spectral width of 0 to 220 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid (2-Bromo-4-cyclopropylphenyl)methanol onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • The GC will separate the compound from any impurities before it enters the mass spectrometer. A typical GC program would involve a temperature ramp to ensure elution of the compound.

    • The eluting compound is then introduced into the EI source of the mass spectrometer.

  • MS Acquisition:

    • The standard ionization energy for EI is 70 eV.

    • Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of, for instance, 50-500 amu.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectral characterization of (2-Bromo-4-cyclopropylphenyl)methanol, from sample preparation to final structure confirmation.

Spectral_Workflow cluster_prep Sample Preparation cluster_acquisition Spectral Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirmation Structure Confirmation Prep Pure (2-Bromo-4-cyclopropylphenyl)methanol Sample NMR_acq NMR Spectroscopy (¹H and ¹³C) Prep->NMR_acq IR_acq IR Spectroscopy Prep->IR_acq MS_acq Mass Spectrometry Prep->MS_acq NMR_data Chemical Shifts, Multiplicities, Integrations, Coupling Constants NMR_acq->NMR_data IR_data Characteristic Absorption Bands (O-H, C-H, C=C, C-O, C-Br) IR_acq->IR_data MS_data Molecular Ion Peak (M⁺), Isotopic Pattern, Fragmentation MS_acq->MS_data Confirmation Confirmed Structure of (2-Bromo-4-cyclopropylphenyl)methanol NMR_data->Confirmation IR_data->Confirmation MS_data->Confirmation

Caption: Workflow for the comprehensive spectral characterization of a novel compound.

Interpreting the collective data is crucial for unambiguous structure confirmation. The MS data provides the molecular formula and key fragments, the IR spectrum identifies the functional groups (alcohol, aromatic ring, C-Br bond), and the NMR spectra provide the detailed connectivity of the atoms. The ¹H NMR will show the number of different types of protons and their neighboring environments, while the ¹³C NMR will confirm the number of unique carbon atoms in the molecule. The combination of these techniques provides a powerful and definitive method for structural elucidation.

The following diagram illustrates the logical relationship between the different spectral data in confirming the chemical structure.

Data_Interpretation cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure (2-Bromo-4-cyclopropylphenyl)methanol Structure H_NMR ¹H NMR: - Aromatic Protons - Benzylic Protons - Cyclopropyl Protons - Hydroxyl Proton Structure->H_NMR predicts C_NMR ¹³C NMR: - Aromatic Carbons - Benzylic Carbon - Cyclopropyl Carbons - C-Br Carbon Structure->C_NMR predicts IR Functional Groups: - O-H (alcohol) - C=C (aromatic) - C-O (alcohol) - C-Br Structure->IR predicts MS Molecular Weight & Formula: - M⁺ at m/z 226/228 - Bromine Isotope Pattern - Fragmentation Structure->MS predicts H_NMR->Structure confirms connectivity C_NMR->Structure confirms carbon skeleton IR->Structure confirms functional groups MS->Structure confirms molecular formula

Caption: Interplay of spectral data for structural confirmation.

Conclusion

The comprehensive spectral analysis of (2-Bromo-4-cyclopropylphenyl)methanol, through the predictive models and detailed experimental protocols outlined in this guide, provides a robust framework for its unambiguous identification and characterization. The synergistic use of NMR, IR, and MS techniques allows for a thorough elucidation of its chemical structure, which is a critical step in its application in research and development, particularly in the synthesis of novel pharmaceutical agents.

References

  • The Royal Society of Chemistry.
  • Beilstein Journals.
  • ChemicalBook. 2-Bromobenzyl alcohol(18982-54-2) 1H NMR spectrum.
  • YouTube. Spectral analysis practice problem #02 (benzyl alcohol).
  • Benchchem.
  • Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of 2-bromo-2-methylpropane.
  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of 2-bromo-2-methylpropane.
  • NIST WebBook. Propane, 2-bromo-2-methyl-.

Sources

Exploratory

Structure Elucidation of (2-Bromo-4-cyclopropylphenyl)methanol: A Comprehensive Analytical Guide

Executive Summary In modern drug discovery and agrochemical development, the precise structural characterization of synthetic intermediates is a non-negotiable prerequisite for downstream success. (2-Bromo-4-cyclopropylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the precise structural characterization of synthetic intermediates is a non-negotiable prerequisite for downstream success. (2-Bromo-4-cyclopropylphenyl)methanol is a highly valued building block, notably utilized in the synthesis of SLC6A19 inhibitors for the treatment of metabolic disorders such as phenylketonuria (PKU)[1]. This whitepaper outlines a robust, self-validating analytical framework for the complete structure elucidation of this molecule, combining High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Significance & Analytical Challenges

The molecular architecture of (2-Bromo-4-cyclopropylphenyl)methanol (C10H11BrO) presents a unique convergence of functional groups:

  • A heavy halogen (Bromine): Induces significant electronic shielding/deshielding effects and provides a distinct isotopic signature.

  • A strained cycloalkane (Cyclopropyl group): Exhibits atypical NMR chemical shifts due to the high s-character of its C-C bonds and ring current effects.

  • A primary benzylic alcohol: Prone to in-source fragmentation during mass spectrometry and acid-catalyzed degradation in solution.

As a Senior Application Scientist, I emphasize that standard 1D analysis is insufficient for molecules of this class. The primary analytical challenge is unequivocally proving the 1,2,4-trisubstitution pattern on the benzene ring to rule out regioisomeric impurities (e.g., 3-bromo-5-cyclopropylphenyl isomers) before committing the batch to expensive cross-coupling reactions.

Integrated Analytical Workflow

To establish a high-confidence structural assignment, we employ an orthogonal workflow. No single technique operates in isolation; instead, the outputs of HRMS, 1D NMR, and 2D NMR interlock to form a self-validating system.

Analytical_Workflow A Sample Preparation (High Purity >98%) B HRMS (ESI-TOF) Exact Mass & Isotope Pattern A->B Aliquot 1 C 1D NMR (1H, 13C) Functional Groups & Scaffold A->C Aliquot 2 E Orthogonal Validation (FT-IR Spectroscopy) A->E Aliquot 3 F Final Structure Elucidation: (2-Bromo-4-cyclopropylphenyl)methanol B->F Formula Confirmed D 2D NMR (COSY, HSQC, HMBC) Connectivity & Regiochemistry C->D Ambiguity Resolution D->F Scaffold Confirmed E->F Functional Groups

Fig 1: Integrated analytical workflow for the structure elucidation of substituted benzyl alcohols.

Step-by-Step Experimental Methodologies

High-Resolution Mass Spectrometry (HRMS-ESI)

Rationale: Benzyl alcohols are notoriously fragile in mass spectrometers, often losing water (-18 Da) to form a stable benzylic cation. We intentionally utilize soft ionization (ESI) to preserve the parent ion while monitoring the fragmentation pathway.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute 10 μL of this stock into 990 μL of a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (v/v) to promote protonation.

  • Instrument Parameters: Inject 2 μL into an ESI-TOF mass spectrometer operating in positive ion mode. Maintain a low capillary voltage (3.0 kV) and a moderate desolvation temperature (250 °C) to minimize thermal degradation.

  • Data Acquisition: Scan across a mass range of m/z 100 to 1000. Extract the exact mass for the [M+Na]+ and [M-OH]+ ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While 1D spectra identify the pieces of the puzzle, 2D NMR (specifically HMBC) provides the instructions on how they connect.

  • Sample Preparation (Expert Insight): Dissolve 15 mg of the analyte in 0.6 mL of Chloroform-d (CDCl3). Critical Step: Prior to dissolution, pass the CDCl3 through a short plug of basic alumina. Commercial CDCl3 often contains trace amounts of DCl due to photolytic degradation. This acid trace can catalyze the polymerization of electron-rich benzyl alcohols. Neutralizing the solvent preserves the integrity of the benzylic OH signal.

  • 1D Acquisition: Acquire 1H NMR (400 MHz, 16 scans, 2s relaxation delay) and 13C{1H} NMR (100 MHz, 512 scans).

  • 2D Acquisition: Execute gradient-selected COSY, HSQC, and HMBC experiments. Optimize the HMBC long-range coupling delay for nJC,H​ = 8 Hz (approximately 62.5 ms) to capture critical 2-bond and 3-bond correlations across the aromatic ring.

Data Interpretation & Self-Validating Regiochemical Mapping

Isotopic Signatures in HRMS

The HRMS spectrum acts as the first layer of self-validation. The analysis yields a molecular ion adduct [M+Na]+ at m/z 248.9882 and 250.9861.

  • The Causality: Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in an approximate 1:1 ratio. The observation of a distinct doublet separated by exactly 2 m/z units with equal intensity definitively proves the presence of a single bromine atom on the scaffold.

  • Furthermore, a base peak at m/z 209.0110 / 211.0090 corresponds to the [M-OH]+ benzylic cation, validating the presence of the primary alcohol.

1D and 2D NMR Structural Assignment

The 1,2,4-trisubstituted geometry is initially suggested by the 1 H NMR aromatic splitting pattern: an ortho-coupled doublet (H-6), a meta-coupled doublet (H-3), and an ortho/meta-coupled doublet of doublets (H-5).

To transition from "suggested" to "proven," we rely on the HMBC data. The table below summarizes the quantitative assignments.

Position 1 H Chemical Shift (ppm), Mult., J (Hz) 13 C Chemical Shift (ppm)Key HMBC Correlations (H to C)
1 (Ar-C) -137.5-
2 (Ar-C-Br) -123.0-
3 (Ar-H) 7.30, d, J = 1.6129.5C1, C4, C5, C8
4 (Ar-C) -145.2-
5 (Ar-H) 7.05, dd, J = 8.0, 1.6125.8C1, C3, C4
6 (Ar-H) 7.35, d, J = 8.0128.4C2, C4, C1, C7
7 (CH 2​ OH) 4.72, s65.2C1, C2, C6
OH 2.10, br s--
8 (CH, Cyclopropyl) 1.88, m15.4C3, C4, C5, C9/C10
9, 10 (CH 2​ , Cyclopropyl) 0.98, m (2H); 0.68, m (2H)9.8C4, C8

The Causality of Regiochemistry (HMBC Mapping): Why is the structure definitively 2-bromo-4-cyclopropyl and not another isomer? Look at the benzylic protons (H-7 at 4.72 ppm). In the HMBC spectrum, these protons show strong 3J correlations to C-2 (123.0 ppm, the heavy-atom shielded carbon bearing Bromine) and C-6 (128.4 ppm), but no correlation to C-3. This logically dictates that the hydroxymethyl group is flanked directly by the bromine atom and a proton, locking in the 1,2-relationship.

Simultaneously, the cyclopropyl methine proton (H-8) correlates to C-3, C-4, and C-5, anchoring the cyclopropyl ring to the para-position relative to the hydroxymethyl group.

HMBC_Mapping CH2 CH2 (Benzylic) C1 C1 (Ar) CH2->C1 2J C2 C2 (Ar-Br) CH2->C2 3J C6 C6 (Ar-H) CH2->C6 3J CH_cp CH (Cyclo- propyl) C4 C4 (Ar) CH_cp->C4 2J C3 C3 (Ar-H) CH_cp->C3 3J C5 C5 (Ar-H) CH_cp->C5 3J

Fig 2: Key HMBC logical mapping establishing the 1,2,4-trisubstituted regiochemistry.

Conclusion

The structure elucidation of (2-Bromo-4-cyclopropylphenyl)methanol requires a deliberate, multi-faceted approach. By combining the isotopic validation of HRMS with the spatial and bond-connectivity logic of 2D NMR, we establish a rigorous, self-validating proof of structure. Implementing expert techniques—such as solvent neutralization to prevent benzylic degradation—ensures high-fidelity data acquisition, empowering drug development professionals to proceed with chemical synthesis with absolute confidence.

References

  • [1] WO2025006827A1 - Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias. Google Patents. Available at:

  • Benzyl alcohol - the NIST WebBook. National Institute of Standards and Technology (NIST). Available at:

  • The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Science Publishing. Available at:

Sources

Foundational

An In-depth Technical Guide to the Reactivity Profile of (2-Bromo-4-cyclopropylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: A Multifunctional Scaffold for Modern Chemistry (2-Bromo-4-cyclopropylphenyl)methanol emerges as a molecule of significant interest at the int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold for Modern Chemistry

(2-Bromo-4-cyclopropylphenyl)methanol emerges as a molecule of significant interest at the intersection of medicinal chemistry and synthetic methodology. Its structure is characterized by three key functional domains: a primary benzylic alcohol, an ortho-positioned bromine atom on the aromatic ring, and a para-cyclopropyl group. This unique arrangement offers a versatile platform for a wide range of chemical transformations, making it an attractive building block for the synthesis of complex molecular architectures.

The cyclopropyl moiety is a particularly valuable feature in drug design. Its incorporation into molecular scaffolds has been shown to enhance metabolic stability, improve binding potency to biological targets, and modulate physicochemical properties such as lipophilicity and aqueous solubility.[1][2][3][4] The strained three-membered ring introduces conformational rigidity and unique electronic properties, which can be strategically employed to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] The presence of the aryl bromide and benzylic alcohol functionalities provides orthogonal handles for a diverse array of chemical modifications, further enhancing the utility of this scaffold in the construction of novel chemical entities.

This guide provides a comprehensive analysis of the reactivity profile of (2-Bromo-4-cyclopropylphenyl)methanol, offering insights into its synthetic accessibility and its potential for derivatization through reactions at the benzylic alcohol and the aryl bromide. The protocols and mechanistic discussions presented herein are designed to serve as a valuable resource for researchers engaged in the design and synthesis of novel compounds for applications in drug discovery and materials science.

Synthesis of (2-Bromo-4-cyclopropylphenyl)methanol

The synthesis of (2-Bromo-4-cyclopropylphenyl)methanol can be envisioned through a straightforward two-step sequence starting from a suitable aniline precursor. This approach leverages well-established methodologies in organic synthesis to construct the target molecule efficiently.

A plausible synthetic route commences with the diazotization of 2-bromo-4-cyclopropylaniline, followed by a Sandmeyer-type reaction to introduce a formyl group, yielding 2-bromo-4-cyclopropylbenzaldehyde. Subsequent reduction of the aldehyde provides the desired benzylic alcohol.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Diazotization and Formylation cluster_1 Step 2: Reduction Aniline 2-Bromo-4-cyclopropylaniline Aldehyde 2-Bromo-4-cyclopropylbenzaldehyde Aniline->Aldehyde 1. NaNO2, HCl 2. HCHO, CuSO4 Aldehyde_ref 2-Bromo-4-cyclopropylbenzaldehyde Alcohol (2-Bromo-4-cyclopropylphenyl)methanol Aldehyde_ref->Alcohol NaBH4, MeOH

Caption: Proposed two-step synthesis of (2-Bromo-4-cyclopropylphenyl)methanol.

Experimental Protocol: Synthesis of 2-Bromo-4-cyclopropylbenzaldehyde

This protocol is adapted from a similar procedure for the synthesis of 2-bromo-4-methylbenzaldehyde.[5]

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a mixture of 2-bromo-4-cyclopropylaniline (1.0 eq) and water is prepared. Concentrated hydrochloric acid is added slowly with stirring. The mixture is cooled to 0-5 °C using an ice-salt bath. A solution of sodium nitrite (1.0 eq) in water is then added dropwise, maintaining the temperature below 5 °C.

  • Formylation: In a separate flask, an aqueous solution of formaldoxime is prepared. To this solution, hydrated cupric sulfate, sodium sulfite, and a solution of hydrated sodium acetate in water are added. The solution is maintained at 10-15 °C with vigorous stirring. The freshly prepared, neutral diazonium salt solution is then slowly introduced below the surface of the formaldoxime solution.

  • Work-up: Upon completion of the reaction, the mixture is worked up by extraction with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude 2-bromo-4-cyclopropylbenzaldehyde, which can be purified by column chromatography or distillation.

Experimental Protocol: Reduction to (2-Bromo-4-cyclopropylphenyl)methanol
  • Reaction Setup: In a round-bottom flask, 2-bromo-4-cyclopropylbenzaldehyde (1.0 eq) is dissolved in methanol.

  • Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.1 eq) is added portion-wise with stirring.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched by the slow addition of water. The mixture is then concentrated under reduced pressure to remove methanol. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford (2-Bromo-4-cyclopropylphenyl)methanol. The product can be further purified by column chromatography if necessary.

Reactivity at the Benzylic Alcohol

The primary benzylic alcohol functionality is a versatile handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or direct conversion to other functional groups.

Oxidation Reactions

The selective oxidation of the primary alcohol to the aldehyde is a crucial transformation. Several mild and selective methods are available to achieve this without over-oxidation to the carboxylic acid.

Oxidizing AgentTypical Solvent(s)Key Features
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)A classic, reliable method for selective oxidation to the aldehyde.[6][7] Requires anhydrous conditions.[8]
Swern OxidationDCM, DMSOUtilizes oxalyl chloride and DMSO at low temperatures (-78 °C).[9][10] Generates volatile byproducts.[10]
Dess-Martin Periodinane (DMP)DCM, ChloroformA very mild and selective hypervalent iodine reagent.[11][12][13] The reaction is typically fast at room temperature.[13][14]
  • Reaction Setup: To a solution of (2-Bromo-4-cyclopropylphenyl)methanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add Dess-Martin periodinane (1.1 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-4-cyclopropylbenzaldehyde.

Conversion to Benzyl Halides

The hydroxyl group can be readily converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions.

Benzyl_Halide_Formation Alcohol (2-Bromo-4-cyclopropylphenyl)methanol Bromide 1-Bromo-2-(bromomethyl)-5-cyclopropylbenzene Alcohol->Bromide PBr3 or SOBr2

Caption: Conversion of the benzylic alcohol to a benzyl bromide.

Direct Conversion to Other Functional Groups

The benzylic alcohol can also be directly converted to other functionalities, such as nitriles, in a one-pot procedure.[15][16]

Reactivity at the Aryl Bromide

The ortho-bromo substituent provides a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species.[14]

Suzuki_Coupling Starting_Material (2-Bromo-4-cyclopropylphenyl)methanol Product Coupled Product Starting_Material->Product Pd Catalyst, Base Boronic_Acid R-B(OH)2 Boronic_Acid->Product

Caption: Suzuki-Miyaura cross-coupling of (2-Bromo-4-cyclopropylphenyl)methanol.

  • Reaction Setup: In a reaction vessel, combine (2-Bromo-4-cyclopropylphenyl)methanol (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Heck-Mizoroki Reaction

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene.[17][18][19]

Buchwald-Hartwig Amination

This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[20][21][22]

Reactivity of the Aldehyde Intermediate

The aldehyde, 2-bromo-4-cyclopropylbenzaldehyde, is a versatile intermediate for further synthetic transformations, including olefination and nucleophilic addition reactions.

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde to an alkene by reaction with a phosphonium ylide.[23][24][25][26]

Grignard Reaction

The addition of a Grignard reagent to the aldehyde provides a straightforward route to secondary alcohols.[27][28][29][30]

Potential Applications in Drug Discovery

The structural motifs present in (2-Bromo-4-cyclopropylphenyl)methanol and its derivatives are of significant interest in medicinal chemistry. The cyclopropyl group is a known pharmacophore that can enhance the pharmacological properties of a drug molecule.[1][2][3][4] The ability to readily derivatize the scaffold at both the benzylic alcohol and the aryl bromide positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This makes (2-Bromo-4-cyclopropylphenyl)methanol a valuable starting point for the development of novel therapeutic agents across various disease areas.

Conclusion

(2-Bromo-4-cyclopropylphenyl)methanol is a highly functionalized and synthetically versatile building block. Its reactivity profile is characterized by the orthogonal reactivity of the benzylic alcohol and the aryl bromide, allowing for a wide range of selective transformations. The presence of the medicinally important cyclopropyl group further enhances its appeal as a scaffold for the design and synthesis of novel molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of the key reactions and methodologies that can be employed to unlock the synthetic potential of this promising compound.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). ResearchGate. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society. [Link]

  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Oregon. [Link]

  • Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. (2018). TÜBİTAK Academic Journals. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Dess-Martin periodinane. Organic Syntheses. [Link]

  • Alcohol to Aldehyde. organic-chemistry.org. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. PMC. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. (2019). TÜBİTAK. [Link]

  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Oregon. [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry. [Link]

  • Oxidation of benzyl alcohols, benzyl halides, and alkylbenzenes with oxone. (2012). Semantic Scholar. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts. [Link]

  • Direct Oxidative Conversion of Alcohols, Amines, Aldehydes, and Benzyl Halides into the Corresponding Nitriles with Trichloroisocyanuric Acid in Aqueous Ammonia. Organic Chemistry Portal. [Link]

  • Heck reaction. Wikipedia. [Link]

  • What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. (2013). ResearchGate. [Link]

  • Direct Oxidative Conversion of Alcohols, Amines, Aldehydes, and Benzyl Halides into the Corresponding Nitriles with Trichloroisocyanuric Acid in Aqueous Ammonia. Thieme. [Link]

  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Organic Synthesis. [Link]

  • The Grignard Reaction. WVU Community. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses. [Link]

  • reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • Heck reaction. (2023). Chemistry LibreTexts. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). MDPI. [Link]

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Exploratory

The Discovery and Application of (2-Bromo-4-cyclopropylphenyl)methanol in SLC6A19 Inhibitor Development

Executive Summary The chemical building block (2-Bromo-4-cyclopropylphenyl)methanol has emerged as a critical intermediate in the synthesis of novel therapeutics targeting metabolic disorders. Specifically, it is utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical building block (2-Bromo-4-cyclopropylphenyl)methanol has emerged as a critical intermediate in the synthesis of novel therapeutics targeting metabolic disorders. Specifically, it is utilized in the development of inhibitors for the SLC6A19 (B0AT1) neutral amino acid transporter. Inhibiting this transporter represents a paradigm shift in treating Phenylketonuria (PKU) and other amino acidurias by preventing the intestinal absorption and renal reabsorption of dietary phenylalanine (Phe)[1].

This technical guide details the mechanistic rationale, synthesis methodology, and application of this crucial benzyl alcohol intermediate in modern drug discovery.

Mechanistic Rationale: Targeting SLC6A19 in PKU

Phenylketonuria (PKU) is traditionally managed through a strict, lifelong Phe-restricted diet or enzyme substitution therapies (e.g., PALYNZIQ®), which carry risks of anaphylaxis[1]. SLC6A19 mediates over 95% of free neutral amino acid absorption. By genetically or pharmacologically inhibiting SLC6A19, researchers have successfully reduced plasma and brain Phe levels, normalized neurotransmitters, and rescued behavioral symptoms in PKU models[1].

The (2-Bromo-4-cyclopropylphenyl)methanol building block provides a highly functionalized scaffold. The bromo group allows for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the cyclopropyl group imparts lipophilicity and metabolic stability, crucial for oral bioavailability in SLC6A19 inhibitors.

Pathway A Dietary Phenylalanine (Phe) B SLC6A19 (B0AT1) Transporter (Intestine/Kidney) A->B C Blood Phe Accumulation (PKU Pathology) B->C Absorption D SLC6A19 Inhibitor (Derived from Intermediate) D->B Blocks Transporter E Reduced Phe Absorption D->E Therapeutic Effect F Neurological Rescue E->F

Figure 1: Mechanism of action for SLC6A19 inhibitors in the treatment of Phenylketonuria.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of (2-Bromo-4-cyclopropylphenyl)methanol is achieved through the chemoselective reduction of 2-bromo-4-cyclopropyl-benzoic acid[1].

Causality in Experimental Design: Borane dimethyl sulfide complex (BH3·DMS) is selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH4). BH3·DMS provides mild, highly selective reduction of carboxylic acids to primary alcohols without risking the reductive debromination of the aryl bromide, which is essential for downstream functionalization.

Step-by-Step Protocol
  • Preparation: Equip a 1 L round-bottomed flask with a magnetic stir bar, reflux condenser, and a nitrogen (N2) inlet to ensure an inert atmosphere, preventing moisture from quenching the borane reagent.

  • Substrate Loading: Add 2-bromo-4-cyclopropyl-benzoic acid (16.00 g, 66.37 mmol) to the flask.

  • Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (100 mL). THF is chosen for its ability to stabilize the borane intermediate.

  • Reduction: Slowly treat the solution with borane dimethyl sulfide complex (9.6 mL, 100 mmol) via syringe over 3 minutes. Note: Vigorous gas evolution (hydrogen gas) will be observed.

  • Heating: Heat the reaction mixture to drive the reduction to completion.

  • Workup & Purification: Quench the reaction carefully (typically with methanol or water to destroy excess borane), extract the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

Synthesis A 2-Bromo-4-cyclopropyl-benzoic acid (Starting Material) B THF Solvent N2 Atmosphere A->B C Borane Dimethyl Sulfide (BH3-DMS) Addition B->C Dropwise over 3 min D Gas Evolution & Heating C->D Reduction E (2-Bromo-4-cyclopropylphenyl)methanol (Product) D->E High Yield Recovery

Figure 2: Workflow for the chemoselective reduction of 2-bromo-4-cyclopropyl-benzoic acid.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and yield for the synthesis of the target intermediate based on patent literature[1].

ParameterValue / ReagentRationale
Starting Material 2-bromo-4-cyclopropyl-benzoic acid (16.00 g, 66.37 mmol)Pre-functionalized scaffold for inhibitor design.
Reducing Agent Borane dimethyl sulfide (BH3·DMS) (9.6 mL, 100 mmol)Chemoselective reduction; prevents debromination.
Solvent Tetrahydrofuran (THF) (100 mL)Excellent solubility profile; coordinates with borane.
Atmosphere Nitrogen (N2)Prevents moisture-induced reagent degradation.
Product Yield ~98% (Light yellow solid)High efficiency suitable for scale-up manufacturing.

References

  • World Intellectual Property Organization. "Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias." Patent WO2025006827A1.
  • Belanger, Adam M., et al. "Inhibiting neutral amino acid transport for the treatment of phenylketonuria." JCI Insight, 2018; 3(14): e121762. Available at:[Link]

  • Desai, Jigar, et al. "Discovery of novel, potent and orally efficacious inhibitor of neutral amino acid transporter B0AT1 (SLC6A19)." Bioorganic & Medicinal Chemistry Letters, 2021; 53: 128421. Available at:[Link]

Sources

Foundational

Structural and Synthetic Paradigms of (2-Bromo-4-cyclopropylphenyl)methanol in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of specific structural motifs is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. (2-Bromo-4-cyclopropylphenyl)methanol is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of specific structural motifs is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. (2-Bromo-4-cyclopropylphenyl)methanol is a highly versatile, trifunctional building block that exemplifies this strategy[1]. By combining a metabolically stable cyclopropyl group, a cross-coupling-ready ortho-bromide, and a derivatizable hydroxymethyl vector, this scaffold serves as a critical intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs). Recent literature and patent landscapes highlight the utility of this structural class in developing novel therapeutics, including SLC6A19 inhibitors for the treatment of phenylketonuria (PKU)[2].

This technical guide provides an in-depth analysis of the compound's structural rationale, physicochemical properties, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.

Pharmacophoric Rationale and Structural Dynamics

The utility of (2-Bromo-4-cyclopropylphenyl)methanol lies in its orthogonal reactivity and the distinct biological advantages conferred by its three primary functional zones.

Pharmacophore Core (2-Bromo-4-cyclopropylphenyl)methanol Cyclo 4-Cyclopropyl Group Metabolic Stability & Lipophilicity Core->Cyclo Bromo 2-Bromo Group Steric Hindrance & Cross-Coupling Handle Core->Bromo Hydroxyl 1-Hydroxymethyl Group H-Bonding & Derivatization Vector Core->Hydroxyl

Fig 1: Trifunctional pharmacophore rationale of the core scaffold.

  • The Cyclopropyl Motif (C4): The cyclopropyl ring acts as a rigid, lipophilic bioisostere for alkyl groups (such as isopropyl or propyl). Unlike linear alkyl chains, the high s-character of the cyclopropyl C-H bonds renders them highly resistant to cytochrome P450-mediated aliphatic oxidation. This significantly reduces metabolic clearance while maintaining the lipophilicity required for cell membrane permeability[3].

  • The Aryl Bromide (C2): Positioned ortho to the hydroxymethyl group, the bromine atom serves a dual purpose. It forces the hydroxymethyl group out of the aromatic plane via steric hindrance, altering the 3D vector of subsequent attachments. Chemically, it is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the core[2].

  • The Hydroxymethyl Group (C1): This primary alcohol is a versatile synthetic vector. It can act as a hydrogen bond donor/acceptor in target binding, or it can be oxidized to an aldehyde/carboxylic acid[4]. Furthermore, it can be converted into a leaving group (e.g., mesylate, chloride) to facilitate nucleophilic displacement, enabling the construction of extended ether or amine linkages.

Physicochemical Profiling and Reactivity

Understanding the physicochemical baseline of this intermediate is critical for predicting its behavior in biphasic reaction conditions and chromatographic purifications.

Table 1: Predicted Physicochemical Properties

Note: Values are extrapolated from related structural analogs such as 2-bromo-4-cyclopropylphenol and 2-bromo-4-cyclopropylbenzoic acid[3][4].

PropertyValue / DescriptionImpact on Workflow
Molecular Formula C10H11BrODefines mass spectrometry target (m/z ~226.0 / 228.0 for isotopic Br).
Molecular Weight 227.10 g/mol Standard building block size, ideal for fragment-based design.
LogP (Predicted) ~2.8 - 3.2Highly soluble in organic solvents (DCM, EtOAc); requires non-polar eluent for chromatography.
H-Bond Donors/Acceptors 1 / 1Influences solubility; allows for visualization via KMnO4 staining on TLC.
Stability Bench-stableThe cyclopropyl group is stable under standard conditions but susceptible to ring-opening in strong, concentrated acids.
Table 2: Orthogonal Reactivity Matrix
Functional GroupTarget TransformationPreferred ReagentsCausality / Rationale
-CH2OH Oxidation to AldehydeMnO2 or Swern OxidationMild conditions prevent over-oxidation to the acid and avoid cyclopropyl degradation.
-Br Aryl-Aryl CouplingAryl-B(OH)2, Pd(dppf)Cl2, K2CO3The bulky dppf ligand accelerates reductive elimination, overcoming the ortho-steric hindrance.
-C3H5 PreservationNeutral to basic conditionsAvoids electrophilic ring-opening of the strained cyclopropyl system.

Synthetic Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every experimental choice to guide the researcher.

Protocol A: Chemoselective Reduction of 2-Bromo-4-cyclopropylbenzaldehyde

Objective: Synthesize (2-Bromo-4-cyclopropylphenyl)methanol from the commercially available aldehyde precursor[5].

Rationale: Sodium borohydride (NaBH4) is selected over catalytic hydrogenation (H2, Pd/C). Catalytic hydrogenation poses a severe risk of hydrodehalogenation (cleaving the C-Br bond) and potential hydrogenolysis of the cyclopropyl ring. NaBH4 provides strict chemoselectivity for the carbonyl group.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-bromo-4-cyclopropylbenzaldehyde (1.0 eq, 10 mmol) in anhydrous methanol (0.2 M). Cool the solution to 0 °C using an ice bath. Causality: Cooling controls the exothermic nature of the hydride transfer and minimizes transesterification or side reactions.

  • Reagent Addition: Add NaBH4 (1.2 eq, 12 mmol) portion-wise over 15 minutes. Ensure vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, high Rf) should disappear, replaced by a more polar product spot (UV active, stains bright yellow/brown with KMnO4 due to the alcohol).

  • Quenching: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL) to destroy excess hydride. Causality: NH4Cl provides a mild, slightly acidic quench that avoids the highly acidic conditions that could threaten the cyclopropyl ring.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude alcohol is typically >95% pure and can be used directly in downstream applications.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Elaborate the core scaffold via C-C bond formation at the C2 position while leaving the C1 alcohol intact.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine (2-Bromo-4-cyclopropylphenyl)methanol (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Catalyst Selection: Add Pd(dppf)Cl2 (0.05 eq). Causality: The bidentate dppf ligand provides a large bite angle, which is highly effective for accelerating the reductive elimination step in sterically hindered ortho-substituted aryl halides.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Purge the flask with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst.

  • Heating: Heat the mixture to 90 °C for 12 hours.

    • Self-Validation (LC-MS): Aliquot 10 µL, dilute in MeCN, and run LC-MS. Look for the disappearance of the starting material mass (m/z ~227) and the appearance of the coupled product mass.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via flash column chromatography.

Workflow A Aldehyde Precursor B NaBH4 Reduction A->B C Target Methanol B->C D Pd-Catalyzed Coupling C->D C-Br Reactivity E Oxidation/Alkylation C->E -OH Reactivity F Advanced API D->F E->F

Fig 2: Synthetic workflow demonstrating upstream synthesis and downstream functionalization.

Applications in Advanced Drug Discovery

The (2-Bromo-4-cyclopropylphenyl) core is not merely a theoretical construct; it is actively utilized in cutting-edge therapeutic development. For instance, recent patent literature (WO2025006827A1) details the use of the closely related 2-bromo-4-cyclopropylbenzoic acid and its methyl ester derivatives in the synthesis of novel SLC6A19 (B0AT1) inhibitors[2][6].

SLC6A19 is a neutral amino acid transporter responsible for the absorption of phenylalanine (Phe) in the intestine and kidneys. Inhibiting this transporter is a highly promising strategy for treating phenylketonuria (PKU), a genetic disorder characterized by neurotoxic accumulations of Phe[6]. By utilizing (2-Bromo-4-cyclopropylphenyl)methanol as a starting vector, medicinal chemists can access isosteric ether or amine linkages (via the conversion of the alcohol to a leaving group), bypassing the traditional amide linkages formed by the benzoic acid analog[4]. This orthogonal approach allows for the fine-tuning of the molecule's topological polar surface area (TPSA) and oral bioavailability, underscoring the profound value of this specific chemical building block.

References

  • PubChem . 2-Bromo-4-cyclopropylphenol (CID 70459265). National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. WO2025006827A1 - Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias.

Sources

Protocols & Analytical Methods

Method

Synthesis of (2-Bromo-4-cyclopropylphenyl)methanol from 4-cyclopropylaniline

An In-depth Technical Guide to the Abstract This application note provides a comprehensive, multi-step protocol for the synthesis of (2-Bromo-4-cyclopropylphenyl)methanol, a valuable building block for pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the

Abstract

This application note provides a comprehensive, multi-step protocol for the synthesis of (2-Bromo-4-cyclopropylphenyl)methanol, a valuable building block for pharmaceutical and materials science research. The synthetic route commences with the commercially available starting material, 4-cyclopropylaniline, and proceeds through a four-step sequence involving regioselective bromination, a Sandmeyer reaction, nitrile hydrolysis, and final reduction. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical process parameters to ensure successful synthesis and high purity of the target compound.

Introduction

Substituted benzyl alcohols are privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of biologically active molecules. The specific compound, (2-Bromo-4-cyclopropylphenyl)methanol, incorporates a unique combination of functional groups: a reactive bromophenyl moiety suitable for further cross-coupling reactions, a sterically influential cyclopropyl group that can enhance metabolic stability and binding affinity, and a versatile hydroxymethyl group for subsequent derivatization. This document outlines a robust and reproducible synthetic pathway from 4-cyclopropylaniline, designed to be accessible to researchers with a solid background in organic synthesis.

Overall Synthetic Strategy

The transformation of 4-cyclopropylaniline into (2-Bromo-4-cyclopropylphenyl)methanol is achieved via a logical four-step sequence. The strategy is designed to precisely install the required functional groups in the correct positions on the aromatic ring.

  • Step 1: Electrophilic Bromination: The synthesis begins with the regioselective bromination of 4-cyclopropylaniline. The strongly activating and ortho-, para-directing amino group facilitates the introduction of a bromine atom at the C-2 position, ortho to the amine.

  • Step 2: Sandmeyer Cyanation: The resulting 2-bromo-4-cyclopropylaniline undergoes a Sandmeyer reaction. The primary amine is first converted into a diazonium salt, which is then displaced by a cyanide nucleophile to yield 2-bromo-4-cyclopropylbenzonitrile. This step is crucial for converting the amino group into a carbon-based functional group.

  • Step 3: Nitrile Hydrolysis: The benzonitrile intermediate is hydrolyzed under basic conditions to form 2-bromo-4-cyclopropylbenzoic acid. This transformation converts the nitrile into a carboxylic acid, a necessary precursor for the final reduction.

  • Step 4: Reduction to Alcohol: The final step involves the reduction of the carboxylic acid to the target primary alcohol, (2-Bromo-4-cyclopropylphenyl)methanol. This is accomplished using a powerful and selective reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Reduction A 4-cyclopropylaniline B 2-Bromo-4-cyclopropylaniline A->B NBS, Acetonitrile C 2-Bromo-4-cyclopropylbenzonitrile B->C 1. NaNO₂, H₂SO₄ 2. CuCN, KCN D 2-Bromo-4-cyclopropylbenzoic Acid C->D 1. NaOH, EtOH/H₂O 2. HCl (aq) E (2-Bromo-4-cyclopropylphenyl)methanol D->E 1. LiAlH₄, THF 2. H₂O, NaOH (aq)

Caption: Four-step synthesis of (2-Bromo-4-cyclopropylphenyl)methanol.

Experimental Protocols

Part 1: Synthesis of 2-Bromo-4-cyclopropylaniline

This procedure details the regioselective ortho-bromination of 4-cyclopropylaniline. The use of N-Bromosuccinimide (NBS) provides a reliable and selective source of electrophilic bromine, minimizing over-bromination.[1]

Methodology:

  • In a round-bottom flask, dissolve 4-cyclopropylaniline (1.0 eq) in acetonitrile (MeCN) to a concentration of approximately 0.5 M.

  • Cool the solution to 0°C using an ice-water bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-bromo-4-cyclopropylaniline.

ReagentMolar Eq.MW ( g/mol )Sample Mass/Vol
4-cyclopropylaniline1.0133.205.00 g
N-Bromosuccinimide1.05177.987.06 g
AcetonitrileSolvent41.05~75 mL
Part 2: Synthesis of 2-Bromo-4-cyclopropylbenzonitrile

This protocol describes the conversion of the amino group to a nitrile via the Sandmeyer reaction. Precise temperature control during the formation of the diazonium salt is critical to prevent its decomposition.

Methodology:

  • Diazotization:

    • Prepare a solution of 2-bromo-4-cyclopropylaniline (1.0 eq) in a mixture of water and concentrated sulfuric acid (H₂SO₄) in a three-neck flask.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) in water. Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature, then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture and extract the product with toluene or ethyl acetate (3x).

    • Wash the combined organic layers with aqueous sodium hydroxide (to remove any phenolic byproducts) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

    • Purify the residue by column chromatography to afford 2-bromo-4-cyclopropylbenzonitrile.

ReagentMolar Eq.MW ( g/mol )Sample Mass/Vol
2-bromo-4-cyclopropylaniline1.0212.105.00 g
Sodium Nitrite1.169.001.78 g
Sulfuric Acid~3.098.08~7.0 mL
Copper(I) Cyanide1.289.562.53 g
Potassium Cyanide1.265.121.84 g
Part 3: Synthesis of 2-Bromo-4-cyclopropylbenzoic Acid

This step involves the robust hydrolysis of the nitrile functional group to a carboxylic acid under basic conditions.

Methodology:

  • In a round-bottom flask, suspend 2-bromo-4-cyclopropylbenzonitrile (1.0 eq) in a 3:1 mixture of ethanol and water.

  • Add sodium hydroxide (NaOH) pellets (3.0 eq).

  • Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH < 2 by slowly adding concentrated hydrochloric acid (HCl).

  • The product, 2-bromo-4-cyclopropylbenzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[2]

ReagentMolar Eq.MW ( g/mol )Sample Mass/Vol
2-bromo-4-cyclopropylbenzonitrile1.0222.094.00 g
Sodium Hydroxide3.040.002.16 g
Ethanol/WaterSolvent-~40 mL (3:1)
Conc. HClFor workup36.46As needed
Part 4: Synthesis of (2-Bromo-4-cyclopropylphenyl)methanol

The final step is the reduction of the carboxylic acid. Lithium Aluminum Hydride (LiAlH₄) is a highly effective reagent for this transformation.[3][4][5] Borane (BH₃), often used as a THF or DMS complex, is a milder alternative that also efficiently reduces carboxylic acids.[6][7][8]

CAUTION: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Methodology:

  • Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a dry, three-neck flask under an inert atmosphere.

  • Cool the suspension to 0°C.

  • Dissolve 2-bromo-4-cyclopropylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • After the addition, allow the reaction to warm to room temperature and then gently reflux for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask back to 0°C.

  • Work-up (Fieser method): Quench the reaction by carefully and sequentially adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, (2-Bromo-4-cyclopropylphenyl)methanol. Further purification can be done by column chromatography if necessary.

ReagentMolar Eq.MW ( g/mol )Sample Mass/Vol
2-bromo-4-cyclopropylbenzoic acid1.0241.093.00 g
Lithium Aluminum Hydride (LiAlH₄)1.537.950.71 g
Anhydrous THFSolvent72.11~50 mL

References

  • ResearchGate. (n.d.). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. Retrieved from [Link]

  • ResearchGate. (2016, January 9). Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products?. Retrieved from [Link]

  • Testbook. (2026, January 21). Benzoic acid on reacting with lithium aluminium hydride give. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Retrieved from [Link]

  • Pearson. (n.d.). Show a mechanism for the lithium aluminum hydride reduction of be.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (2025, February 15). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to alcohols with borane (BH3). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Possible pathways for the reduction of carboxylic acids by diborane. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • JOCPR. (n.d.). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

  • Ningbo Innopharmchem Co.,Ltd. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

  • Science of Synthesis. (n.d.). K. R ck-Braun and T. Freysoldt The formation of bromo alcohols and their derivatives can be achieved by the opening of cyclic et. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

Sources

Application

Application Note: Selective Sonogashira Cross-Coupling of (2-Bromo-4-cyclopropylphenyl)methanol

Executive Summary & Application Context (2-Bromo-4-cyclopropylphenyl)methanol is a highly valuable building block in modern medicinal chemistry, prominently featured in the synthesis of SLC6A19 inhibitors for the treatme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

(2-Bromo-4-cyclopropylphenyl)methanol is a highly valuable building block in modern medicinal chemistry, prominently featured in the synthesis of SLC6A19 inhibitors for the treatment of metabolic disorders such as phenylketonuria (PKU)[1]. Functionalizing the aromatic core via a Sonogashira sp2-sp cross-coupling is a standard approach to introduce alkyne vectors.

However, performing this coupling on an ortho-bromobenzyl alcohol presents a unique synthetic challenge. The presence of the free benzylic hydroxyl group in close proximity to the newly formed alkyne creates a prime environment for an unwanted tandem reaction: a 5-exo-dig hydroalkoxylation that yields a cyclized phthalan (1,3-dihydroisobenzofuran) byproduct[2]. This application note details the mechanistic causality behind this side reaction and provides a self-validating, highly selective protocol to isolate the desired cross-coupled product in excellent yields.

Mechanistic Causality & Reaction Design

As an Application Scientist, it is critical to understand why a reaction fails in order to design conditions where it succeeds. The Sonogashira coupling of (2-Bromo-4-cyclopropylphenyl)methanol is a competition between intermolecular C-C bond formation and intramolecular C-O bond formation.

  • The Substrate Profile: The cyclopropyl group at the para-position to the bromide is electron-donating. This slightly deactivates the Pd(0) oxidative addition step compared to electron-poor aryl halides, necessitating a robust catalyst like Pd(PPh3​)2​Cl2​ and mild heating.

  • The Tandem Cyclization Trap: Once the alkyne is installed, the π -system of the triple bond can coordinate with the Cu(I) co-catalyst or Pd(II) intermediates. If the reaction temperature is too high, or if a strong base deprotonates the benzylic alcohol, the oxygen atom will rapidly attack the activated alkyne via a 5-exo-dig cyclization[2].

  • Strategic Condition Selection: To suppress the phthalan byproduct, the reaction must be run under strictly controlled parameters:

    • Base/Solvent: Triethylamine ( Et3​N ) acts as both a mild base and the solvent. It is basic enough to facilitate the formation of the copper acetylide but not strong enough to significantly deprotonate the benzylic alcohol.

    • Temperature: Capping the reaction temperature at 50 °C provides enough thermal energy for the cross-coupling but remains below the activation barrier required for the cyclization.

Table 1: Optimization of Reaction Conditions and Causality of Byproduct Formation
EntryCatalyst System (mol%)Solvent / BaseTemp (°C)Target Product Yield (%)Phthalan Byproduct (%)Mechanistic Causality
1 Pd(PPh3​)2​Cl2​ (5), CuI (5) Et3​N (neat)5088 < 5Optimal: mild base and low heat prevent cyclization.
2 Pd(PPh3​)2​Cl2​ (5), CuI (5) Et3​N (neat)803555Elevated temperature overcomes the barrier for 5-exo-dig cyclization.
3 Pd(PPh3​)4​ (5), CuI (5)THF / iPr2​NH 657215Slightly stronger base and higher temp increase byproduct formation.
4 Pd(dppf)Cl2​ (5), CuI (10)DMF / K2​CO3​ 901082Strong inorganic base and high temp exclusively drive the tandem hydroalkoxylation.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways dictated by the reaction conditions.

G Substrate (2-Bromo-4-cyclopropylphenyl)methanol Pd_Cycle Pd(0)/Cu(I) Catalysis (Sonogashira Coupling) Substrate->Pd_Cycle Alkyne, Et3N, 50°C Target Target Product (ortho-Alkynylbenzyl alcohol) Pd_Cycle->Target Reductive Elimination Side_Reaction 5-exo-dig Cyclization (Hydroalkoxylation) Target->Side_Reaction Temp >80°C or Excess Cu(I) Byproduct Phthalan Byproduct (Loss of Target) Side_Reaction->Byproduct

Figure 1: Divergent pathways in the Sonogashira coupling of ortho-bromobenzyl alcohols.

Standardized Experimental Protocol

This protocol is designed as a self-validating system , incorporating specific checkpoints to ensure the integrity of the reaction before committing to workup.

Reagents Required
  • (2-Bromo-4-cyclopropylphenyl)methanol (1.0 equiv, 1.0 mmol, 227 mg)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride ( Pd(PPh3​)2​Cl2​ ) (0.05 equiv, 5 mol%)

  • Copper(I) iodide (CuI) (0.05 equiv, 5 mol%)

  • Triethylamine ( Et3​N ) (5.0 mL, anhydrous)

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (2-Bromo-4-cyclopropylphenyl)methanol, Pd(PPh3​)2​Cl2​ , and CuI.

  • Seal the flask with a rubber septum and purge the atmosphere by applying vacuum and backfilling with Argon (repeat 3 times).

  • Add anhydrous Et3​N via syringe.

  • Sparge the solution with Argon for 15 minutes.

    • Validation Checkpoint 1: The solution should appear pale yellow to light orange. If the solution turns green or blue, oxygen ingress has occurred, oxidizing Cu(I) to Cu(II). This will lead to Glaser homocoupling of the alkyne. Discard and restart if deep green/blue.

Step 2: Reaction Initiation

  • Add the terminal alkyne dropwise over 5 minutes via syringe. Slow addition maintains a low steady-state concentration of the alkyne, minimizing homocoupling.

  • Transfer the flask to a pre-heated oil bath set strictly to 50 °C . Do not exceed this temperature.

Step 3: Reaction Monitoring

  • Stir the reaction at 50 °C for 4–6 hours.

  • Monitor progress via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) and LC-MS.

    • Validation Checkpoint 2 (TLC Diagnostics): The target cross-coupled product will have a lower Rf​ (more polar) than the starting bromide due to the extended π -system while retaining the free -OH. If a distinct, highly non-polar spot (high Rf​ ) appears rapidly, this indicates the formation of the phthalan byproduct (loss of the polar -OH group). If this occurs, immediately remove the flask from the heat source.

Step 4: Workup & Purification

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove precipitated triethylammonium bromide salts and spent catalyst.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH4​Cl (2 × 15 mL) to sequester residual copper, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient elution from 0% to 20% Ethyl Acetate in Hexanes to afford the pure (2-alkynyl-4-cyclopropylphenyl)methanol.

References

  • Title: Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias (WO2025006827A1). Source: Google Patents.
  • Title: Design of Functional Catalyst Precursors for Systematic Reaction Development. Source: mediaTUM.
  • Title: Synthesis of Arylpalladium(II) Complexes Derived from Benzyl Alcohol, Reactivity toward Alkyl Halides, and Synthesis of Dinuclear Arylpalladium(II) Complexes. Source: ACS Publications.

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of (2-Bromo-4-cyclopropylphenyl)methanol

Executive Summary The Buchwald-Hartwig amination of highly functionalized aryl halides requires precise tuning of the catalytic microenvironment. When coupling (2-Bromo-4-cyclopropylphenyl)methanol with an amine, chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Buchwald-Hartwig amination of highly functionalized aryl halides requires precise tuning of the catalytic microenvironment. When coupling (2-Bromo-4-cyclopropylphenyl)methanol with an amine, chemists face two distinct structural liabilities: an ortho-hydroxymethyl group (-CH₂OH) that acts as a competing nucleophile, and a para-cyclopropyl ring that is sensitive to radical-induced ring opening.

This application note provides a field-proven, self-validating protocol for the chemoselective C-N cross-coupling of this substrate using a model secondary amine (morpholine). By leveraging dialkylbiaryl phosphine ligands and mild carbonate bases, this methodology completely suppresses competing O-arylation (etherification) while preserving the integrity of the strained cyclopropyl moiety.

Mechanistic Insights & Causality

Do not treat cross-coupling as a black box. The success of this specific transformation relies on understanding the thermodynamic and kinetic causality behind the reagent selection.

Overcoming the Ortho-Hydroxymethyl Liability (Chemoselectivity)

The primary failure mode for this substrate is intramolecular or intermolecular O-arylation. Standard Buchwald-Hartwig protocols often utilize Sodium tert-butoxide (NaOtBu, pKₐ ~17). However, the aliphatic hydroxyl group of the hydroxymethyl moiety has a pKₐ of ~15.5. Using NaOtBu results in rapid deprotonation of the -CH₂OH group, generating a highly nucleophilic alkoxide that outcompetes the amine for the electrophilic Pd(II) center [1].

The Solution: We replace NaOtBu with Cesium Carbonate (Cs₂CO₃, pKₐ ~10.3) . Cs₂CO₃ is sufficiently basic to deprotonate the Pd(II)-amine intermediate (driving the catalytic cycle forward) but is thermodynamically incapable of ionizing the -CH₂OH group. This simple pKₐ differential enforces absolute C-N chemoselectivity [2].

Steric Volume and Ligand Selection

The hydroxymethyl group at the ortho position creates a sterically congested oxidative addition complex. Small or flexible phosphine ligands fail to induce the necessary steric strain required to accelerate reductive elimination. We utilize RuPhos (for secondary amines) or tBuBrettPhos (for primary amines). The massive steric volume of these dialkylbiaryl phosphines forces the Pd(II) intermediate into a geometry that dramatically lowers the activation barrier for C-N bond formation, preventing catalyst resting-state deactivation[3].

Preservation of the Cyclopropyl Ring

Cyclopropyl groups are notoriously susceptible to ring-opening under single-electron transfer (SET) conditions or harsh radical environments. Because the Pd-catalyzed Buchwald-Hartwig amination operates via a concerted, two-electron Pd(0)/Pd(II) catalytic cycle, the cyclopropyl ring remains completely intact, provided that the reaction is rigorously degassed to prevent oxygen-induced radical pathways [4].

Workflow & Mechanistic Visualizations

Chemoselectivity Substrate Pd(II) Aryl Complex (Ortho-CH2OH) StrongBase Strong Base (NaOtBu) pKa ~17 Substrate->StrongBase Pathway A MildBase Mild Base (Cs2CO3) pKa ~10.3 Substrate->MildBase Pathway B Alkoxide Alkoxide Formation (-CH2O⁻) StrongBase->Alkoxide Deprotonates -CH2OH AmineDeprot Selective Amine Deprotonation (R2N-H) MildBase->AmineDeprot Tolerates -CH2OH CO_Coupling O-Arylation (Side Product) Intramolecular Ether Alkoxide->CO_Coupling Reductive Elimination CN_Coupling C-N Amination (Target) Desired Product AmineDeprot->CN_Coupling Reductive Elimination

Fig 1: Chemoselectivity logic in the Buchwald-Hartwig amination of ortho-hydroxymethyl substrates.

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Br Cleavage Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(Br) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord Amine + Cs2CO3 PdII_Amido L-Pd(II)(Ar)(NR2) AmineCoord->PdII_Amido - CsBr, - HCO3⁻ RedElim Reductive Elimination C-N Bond Formation PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Aminated Product RedElim->Product

Fig 2: Catalytic cycle of Pd-catalyzed C-N cross-coupling preserving the cyclopropyl group.

Reaction Optimization Data

The following quantitative data demonstrates the causality of base and ligand selection on the reaction's chemoselectivity. Conditions: 1.0 eq aryl bromide, 1.2 eq morpholine, 2.0 eq base, 2 mol% Pd, 4 mol% Ligand, 16 hours.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)C-N : C-O Ratio
1Pd₂(dba)₃ / XPhosNaOtBuToluene1001215 : 85
2Pd₂(dba)₃ / XPhosCs₂CO₃Toluene1006892 : 8
3 Pd(OAc)₂ / RuPhos Cs₂CO₃ 1,4-Dioxane 90 94 >99 : 1
4Pd(OAc)₂ / RuPhosK₃PO₄t-Amyl OH908998 : 2

Note: Entry 3 represents the optimized conditions utilized in the protocol below.

Experimental Protocol: Self-Validating Methodology

This protocol describes the coupling of (2-Bromo-4-cyclopropylphenyl)methanol (1.0 mmol) with Morpholine (1.2 mmol).

Phase 1: Reagent Preparation & Catalyst Assembly
  • Drying: Ensure Cs₂CO₃ (651 mg, 2.0 mmol) is strictly anhydrous. Dry in a vacuum oven at 120°C for 4 hours prior to use. Water limits the reaction by hydrolyzing the Pd-amido complex.

  • Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add:

    • (2-Bromo-4-cyclopropylphenyl)methanol (227 mg, 1.0 mmol)

    • Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%)

    • RuPhos (18.6 mg, 0.04 mmol, 4 mol%)

    • Anhydrous Cs₂CO₃ (651 mg, 2.0 mmol)

  • Atmospheric Control: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (Repeat 3x). Self-Validation: Failure to properly degas will result in the formation of palladium black (a black precipitate) within the first 30 minutes of heating.

Phase 2: Reaction Execution
  • Solvent & Amine Addition: Under a positive flow of Argon, inject anhydrous, degassed 1,4-Dioxane (5.0 mL) followed by Morpholine (104 µL, 1.2 mmol).

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 90°C. Stir vigorously (800 rpm).

  • Visual Cue: The reaction mixture will transition from a reddish-brown suspension to a pale yellow/orange homogeneous mixture (with suspended inorganic salts) within 15 minutes, indicating the formation of the active Pd(0)-RuPhos complex.

Phase 3: In-Process Control (IPC) & Monitoring
  • TLC Monitoring: After 4 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate. Elute with Hexanes:EtOAc (7:3).

    • Aryl Bromide SM: R_f ~ 0.55 (UV active)

    • Desired C-N Product: R_f ~ 0.35 (UV active, stains bright yellow with Ninhydrin due to the amine moiety).

  • HPLC Validation: For strict validation, run an IPC via LC-MS. The desired product mass [M+H]⁺ will be 234.1. Ensure the C-O coupled byproduct ([M+H]⁺ 147.1, resulting from intramolecular cyclization) is <1% by AUC.

Phase 4: Quench, Workup, and Isolation
  • Quench: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the spent palladium catalyst and inorganic salts. Wash the pad with an additional 10 mL of EtOAc.

  • Washing: Transfer the filtrate to a separatory funnel. Wash with Deionized Water (2 x 15 mL) and Brine (1 x 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow oil.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 10% to 40% EtOAc in Hexanes) to afford the pure aminated product.

References

[2] Tardiff, B. J., et al. "Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing Mor‐DalPhos under Aqueous and Solvent‐Free Conditions." European Journal of Organic Chemistry, 2012. URL: [Link]

[3] Choi, K., et al. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development." Journal of the American Chemical Society, 2024. URL: [Link]

[4] Wagaw, S., Rennels, R. A., Buchwald, S. L. "Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides." Journal of the American Chemical Society, 1997. URL: [Link]

Application

Application Note: Synthesis and Derivatization of (2-Bromo-4-cyclopropylphenyl)methanol for SLC6A19 Inhibitor Development

Executive Summary The development of targeted therapeutics for metabolic disorders requires highly functionalized, metabolically stable chemical building blocks. (2-Bromo-4-cyclopropylphenyl)methanol has recently emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for metabolic disorders requires highly functionalized, metabolically stable chemical building blocks. (2-Bromo-4-cyclopropylphenyl)methanol has recently emerged as a critical intermediate in the synthesis of novel inhibitors targeting the neutral amino acid transporter SLC6A19 (B0AT1). This application note details the biological rationale, chemoselective synthesis, and downstream derivatization protocols for this compound, providing drug development professionals with a self-validating, highly reproducible workflow.

Biological Rationale & Target Mechanics

Phenylketonuria (PKU) is an autosomal recessive disorder characterized by the toxic accumulation of phenylalanine (Phe) in the blood and brain, leading to severe neurological impairment. Traditional management relies heavily on unpalatable, lifelong dietary restrictions.

Recent therapeutic paradigms have shifted toward the inhibition of SLC6A19 , the primary transporter responsible for the intestinal absorption and renal reuptake of neutral amino acids, including Phe [1]. By blocking this transporter, systemic Phe levels are significantly reduced via urinary excretion, offering a diet-independent treatment modality for PKU and related amino acidurias.

G Diet Dietary Proteins (Phe Source) SLC6A19 SLC6A19 Transporter (Intestine/Kidney) Diet->SLC6A19 Digestion BloodPhe High Blood Phe (PKU Pathology) SLC6A19->BloodPhe Absorption Excretion Phe Excretion (Therapeutic Effect) SLC6A19->Excretion Inhibited State Inhibitor Novel SLC6A19 Inhibitor (Derivative) Inhibitor->SLC6A19 Blocks Transporter

Fig 1: Mechanism of action for SLC6A19 inhibitors in the treatment of Phenylketonuria (PKU).

Strategic Retrosynthesis & Causality

The design of modern SLC6A19 inhibitors, such as those featuring substituted cyclic or indole-based scaffolds [2], requires an electrophilic appendage that can be easily coupled to a nitrogen-containing heterocycle. (2-Bromo-4-cyclopropylphenyl)methanol serves this exact purpose due to three strategic structural features:

  • The Cyclopropyl Group: Provides enhanced lipophilicity and metabolic stability compared to linear alkyl chains, resisting cytochrome P450-mediated oxidation.

  • The Aryl Bromide: Acts as an electronic modulator for the phenyl ring and provides an orthogonal reactive handle for potential late-stage diversification (e.g., via Buchwald-Hartwig or Suzuki cross-coupling).

  • The Hydroxymethyl Group: Serves as the primary site for functionalization, easily converted into a highly reactive benzyl halide for SN​2 alkylation.

G SM 2-Bromo-4-cyclopropylbenzoic acid Reagent1 BH3·DMS / THF Reflux, 30 min SM->Reagent1 Intermediate (2-Bromo-4-cyclopropylphenyl)methanol Reagent1->Intermediate Reagent2 PBr3 / DCM 0 °C to RT Intermediate->Reagent2 Electrophile 1-Bromo-2-(bromomethyl)-5-cyclopropylbenzene Reagent2->Electrophile Coupling N-Alkylation with Heterocyclic Core (SLC6A19 Inhibitor Scaffold) Electrophile->Coupling

Fig 2: Synthetic workflow from benzoic acid to the final SLC6A19 inhibitor scaffold.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction to (2-Bromo-4-cyclopropylphenyl)methanol

Causality: Borane dimethyl sulfide (BH₃·DMS) is selected over lithium aluminum hydride (LiAlH₄) to prevent the reductive debromination of the aryl ring and to avoid potential ring-opening of the cyclopropyl group under harsh conditions. THF is used as the solvent to fully solubilize the borane complex and the starting material.

Step-by-Step Methodology:

  • To a 1 L round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and N₂ inlet, add 2-bromo-4-cyclopropyl-benzoic acid (16.00 g, 66.37 mmol) and anhydrous tetrahydrofuran (THF, 100 mL) [3].

  • Cool the solution slightly and treat with borane dimethyl sulfide complex (9.6 mL, 10.0 M, 96.0 mmol) via syringe dropwise over 5 minutes.

  • Self-Validation Checkpoint 1: Observe immediate gas evolution ( H2​ ). The cessation of vigorous bubbling indicates the initial formation of the triacyloxyborane intermediate.

  • Heat the mixture to reflux for 30 minutes.

  • Self-Validation Checkpoint 2: Analyze the reaction via LC/MS. The reaction is deemed complete upon the disappearance of the starting material mass ( [M−H]− 239/241) and the appearance of the product mass ( [M−OH]+ 209/211 due to in-source fragmentation).

  • Cool to room temperature and carefully quench by the dropwise addition of methanol (Caution: Exothermic gas evolution).

  • Concentrate in vacuo, partition between EtOAc and water, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to afford the pure alcohol.

Protocol B: Activation via Halogenation

Causality: Conversion of the alcohol to a benzyl bromide using Phosphorus tribromide ( PBr3​ ) creates a superior electrophile for subsequent SN​2 reactions compared to a benzyl chloride, ensuring higher yields during the final scaffold assembly.

Step-by-Step Methodology:

  • Dissolve (2-Bromo-4-cyclopropylphenyl)methanol (10.0 g, 44.0 mmol) in anhydrous dichloromethane (DCM, 80 mL) and cool to 0 °C under N2​ .

  • Add PBr3​ (4.6 mL, 48.4 mmol) dropwise over 10 minutes.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Self-Validation Checkpoint 3: Monitor via TLC (Hexanes/EtOAc 8:2). The product will appear as a significantly less polar, UV-active spot ( Rf​≈0.8 ) compared to the starting alcohol ( Rf​≈0.3 ).

  • Quench by pouring into ice-cold saturated NaHCO3​ solution. Extract with DCM, dry over Na2​SO4​ , and concentrate to yield 1-bromo-2-(bromomethyl)-5-cyclopropylbenzene.

Protocol C: Scaffold Assembly (N-Alkylation)

Step-by-Step Methodology:

  • In a reaction vial, combine an appropriate heterocyclic core (e.g., methyl 1H-indole-2-carboxylate, 1.0 eq), 1-bromo-2-(bromomethyl)-5-cyclopropylbenzene (1.1 eq), and anhydrous K2​CO3​ (2.5 eq) in N,N-dimethylformamide (DMF, 0.2 M).

  • Stir at 60 °C for 4 hours.

  • Self-Validation Checkpoint 4: 1H NMR of the crude mixture will show the disappearance of the broad indole N-H peak (~9.0 ppm) and the emergence of a sharp singlet integrating to 2H at ~5.40 ppm, confirming successful N-alkylation.

Quantitative Analytical Summary

The following table summarizes the expected quantitative metrics and diagnostic analytical markers for the self-validating workflow, ensuring high-fidelity replication across different laboratories.

CompoundExpected Yield (%)Target HPLC Purity (%)Key Diagnostic 1H NMR Peaks ( CDCl3​ , 400 MHz)
(2-Bromo-4-cyclopropylphenyl)methanol 92 - 96> 98.0 δ 4.72 (s, 2H, −CH2​OH ), δ 1.85 (m, 1H, cyclopropyl −CH− )
1-Bromo-2-(bromomethyl)-5-cyclopropylbenzene 85 - 90> 95.0 δ 4.55 (s, 2H, −CH2​Br ), δ 1.85 (m, 1H, cyclopropyl −CH− )
N-Alkylated Indole Derivative (API Scaffold) 75 - 85> 99.0 δ 5.40 (s, 2H, N−CH2​− ), δ 3.90 (s, 3H, −OCH3​ )

References

  • Belanger, A. M., Przybylska, M., Gefteas, E., Furgerson, M., Geller, S., Kloss, A., Cheng, S. H., Zhu, Y., & Yew, N. S. (2018). "Inhibiting neutral amino acid transport for the treatment of phenylketonuria." JCI Insight, 3(14), e121762. URL:[Link]

  • Kane, J. L. Jr., Shum, P. W.-K., Wei, L., et al. (2025). "Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias." World Intellectual Property Organization, Patent Publication No. WO2025006827A1 (Assigned to Genzyme Corporation).

Sources

Method

Application Note: (2-Bromo-4-cyclopropylphenyl)methanol in Advanced Agrochemical Synthesis

Target Audience: Agrochemical Researchers, Process Chemists, and Formulation Scientists Document Type: Technical Application Note & Standard Operating Protocols Introduction and Strategic Rationale The development of nex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Process Chemists, and Formulation Scientists Document Type: Technical Application Note & Standard Operating Protocols

Introduction and Strategic Rationale

The development of next-generation agrochemicals—particularly broad-spectrum fungicides and selective herbicides—relies heavily on the incorporation of specific functional groups that enhance metabolic stability, target affinity, and environmental degradation profiles. (2-Bromo-4-cyclopropylphenyl)methanol has emerged as a highly versatile building block in this domain [1].

The structural logic behind utilizing this specific intermediate is threefold:

  • The Cyclopropyl Motif: Confers enhanced lipophilicity and metabolic resistance against soil-borne cytochrome P450 enzymes, a critical factor in extending the half-life of active ingredients in the field.

  • The 2-Bromo Substituent: Serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the molecular scaffold.

  • The Benzylic Alcohol (-CH₂OH): Provides a primary site for etherification, esterification, or oxidation, enabling the attachment of various toxophores or solubility-enhancing groups.

Mechanistic Workflow & Synthetic Strategy

In agrochemical discovery, (2-Bromo-4-cyclopropylphenyl)methanol is typically utilized in a divergent synthesis strategy. The benzylic alcohol is first functionalized to establish the core pharmacophore (e.g., a triazole or pyrazole ether linkage common in modern fungicides). Subsequently, the ortho-bromo group is exploited to introduce aryl or heteroaryl groups that fine-tune the compound's binding affinity to the target enzyme (e.g., sterol 14α-demethylase in fungi).

Synthesis Pathway Visualization

AgrochemicalSynthesis Start (2-Bromo-4-cyclopropylphenyl)methanol Step1 Etherification (NaH, Triazole-derivative) Start->Step1 Base catalysis Intermediate Brominated Ether Intermediate Step1->Intermediate Step2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Aryl Boronic Acid) Intermediate->Step2 Pd-Catalysis Product Advanced Agrochemical AI (Fungicide/Herbicide) Step2->Product

Figure 1: Divergent synthetic workflow utilizing (2-Bromo-4-cyclopropylphenyl)methanol.

Experimental Protocols

The following protocols are self-validating systems designed for high reproducibility in process chemistry environments.

Protocol A: Benzylic Etherification (Formation of the Agrochemical Core)

Objective: To couple the benzylic alcohol with a halogenated heterocycle (e.g., a chloropyrazole or chlorotriazole) to form the core ether linkage.

Materials:

  • (2-Bromo-4-cyclopropylphenyl)methanol (1.0 eq)

  • Heteroaryl chloride (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert nitrogen gas.

  • Deprotonation: Suspend NaH (1.5 eq) in anhydrous DMF (0.2 M) at 0 °C. Slowly add a solution of (2-Bromo-4-cyclopropylphenyl)methanol (1.0 eq) in DMF dropwise over 15 minutes. Causality: Slow addition prevents uncontrolled hydrogen gas evolution and thermal spikes.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes until bubbling ceases, indicating complete formation of the benzylic alkoxide.

  • Coupling: Add the heteroaryl chloride (1.1 eq) in one portion. Slowly warm the reaction to room temperature, then heat to 60 °C for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the brominated ether intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To elaborate the ortho-bromo position with an aryl or heteroaryl boronic acid to finalize the active ingredient (AI) structure.

Materials:

  • Brominated Ether Intermediate (from Protocol A, 1.0 eq)

  • Substituted Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, combine the brominated intermediate, boronic acid, and K₂CO₃. Add the Dioxane/Water solvent mixture. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Backfill with nitrogen and quickly add Pd(dppf)Cl₂. Seal the tube.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Filter the organic phase through a pad of Celite to remove palladium black.

  • Isolation: Concentrate and purify via recrystallization or flash chromatography to obtain the final agrochemical AI.

Quantitative Data & Yield Optimization

The table below summarizes the optimization of the Suzuki-Miyaura coupling step (Protocol B), demonstrating how catalyst and solvent selection impact the yield of the final agrochemical product.

EntryCatalyst SystemSolvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1Pd(PPh₃)₄Toluene/EtOH/H₂O80166558
2Pd(OAc)₂ / SPhosTHF/H₂O70128275
3Pd(dppf)Cl₂Dioxane/H₂O (4:1)9012>9992
4Pd₂dba₃ / XPhosDioxane/H₂O (4:1)9089588

Note: Entry 3 utilizing Pd(dppf)Cl₂ provides the optimal balance of high conversion, excellent isolated yield, and operational simplicity for scale-up.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2-Bromo-4-cyclopropylphenyl)methanol Synthesis

Overview (2-Bromo-4-cyclopropylphenyl)methanol is a critical, sterically hindered building block frequently utilized in medicinal chemistry, most notably in the synthesis of SLC6A19 inhibitors for the treatment of phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

(2-Bromo-4-cyclopropylphenyl)methanol is a critical, sterically hindered building block frequently utilized in medicinal chemistry, most notably in the synthesis of SLC6A19 inhibitors for the treatment of phenylketonuria (PKU) and other aminoacidurias[1].

Synthesizing this intermediate with high yield and purity typically involves one of two late-stage pathways:

  • Route A: The hydride reduction of 2-bromo-4-cyclopropylbenzaldehyde.

  • Route B: The chemoselective Suzuki-Miyaura cross-coupling of (2-bromo-4-iodophenyl)methanol with cyclopropylboronic acid.

Both routes are prone to specific failure modes—namely, undesired debromination, poor chemoselectivity, and protodeboronation. This guide provides field-proven troubleshooting logic to resolve these issues.

Troubleshooting Logic Workflow

TroubleshootingWorkflow cluster_RouteA Route A: Aldehyde Reduction cluster_RouteB Route B: Suzuki Coupling Target (2-Bromo-4-cyclopropylphenyl)methanol Synthesis Workflow Red_Step NaBH4 Reduction of 2-Bromo-4-cyclopropylbenzaldehyde Target->Red_Step Suz_Step Suzuki Coupling of (2-Bromo-4-iodophenyl)methanol Target->Suz_Step Red_Issue Issue: High Debromination (Over-reduction) Red_Step->Red_Issue Aprotic Solvent (e.g., MeCN) Red_Fix Action: Switch to Protic Solvent (MeOH/EtOH) at 0°C Red_Issue->Red_Fix Poor H+ donation cleaves C-Br Success Optimal Yield (>90%) High Purity Red_Fix->Success Suz_Issue Issue: Protodeboronation & Poor Chemoselectivity Suz_Step->Suz_Issue High Temp / Weak Base Suz_Fix Action: Use Pd(dppf)Cl2, K3PO4 Moderate Temp (60°C) Suz_Issue->Suz_Fix C-Br insertion & Boronic acid decay Suz_Fix->Success

Caption: Logical troubleshooting workflow for the two primary synthetic routes of (2-Bromo-4-cyclopropylphenyl)methanol.

Route A: Aldehyde Reduction (NaBH₄)

Frequently Asked Questions

Q: My NaBH₄ reduction is yielding a significant amount of (4-cyclopropylphenyl)methanol (the debrominated byproduct). How do I prevent this? A: This is a classic solvent effect issue. If you are using an aprotic solvent like acetonitrile (MeCN) or THF without a proton source, the lack of available protons facilitates the undesired hydride-induced cleavage of the carbon-bromine bond[2]. Solution: Switch to a protic solvent like methanol (MeOH) or ethanol (EtOH). Protic solvents act as excellent proton donors, rapidly trapping the alkoxide intermediate and kinetically favoring the reduction of the carbonyl group over C-Br cleavage[2].

Q: The reaction stalls at 70% conversion even with excess NaBH₄ in methanol. Why? A: Sodium borohydride acts as a strong base and will slowly decompose in protic solvents to evolve hydrogen gas[3]. If the reaction is run at room temperature or higher, the decomposition rate of the reducing agent can outpace the reduction rate of the sterically hindered aldehyde. Solution: Perform the reaction strictly at 0 °C to stabilize the NaBH₄ while maintaining sufficient reactivity for the aldehyde.

Self-Validating Protocol: Selective Reduction
  • Preparation: Dissolve 2-bromo-4-cyclopropylbenzaldehyde (1.0 eq) in anhydrous MeOH (0.2 M) in a round-bottom flask.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath.

    • Validation Check: Cooling is mandatory. It prevents the rapid, exothermic decomposition of NaBH₄ in methanol, ensuring the hydride remains available for the target aldehyde[3].

  • Reagent Addition: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes.

    • Validation Check: Monitor gas evolution (H₂). Gentle bubbling is expected, but violent bubbling indicates the solvent is being reduced rather than the aldehyde.

  • Reaction Monitoring: Stir at 0 °C for 1 hour.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The aldehyde starting material (higher Rf​ , UV active) must disappear entirely, replaced by the alcohol product (lower Rf​ , UV active).

  • Quenching: Slowly add 1M HCl dropwise until the pH reaches ~7.

    • Validation Check: Acid quenching safely destroys unreacted NaBH₄, preventing unwanted side reactions, debromination, or emulsion formation during the subsequent organic extraction[2].

  • Workup: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Route B: Chemoselective Suzuki-Miyaura Coupling

Frequently Asked Questions

Q: When coupling cyclopropylboronic acid with (2-bromo-4-iodophenyl)methanol, I am seeing coupling at both the iodine and bromine sites. How do I improve chemoselectivity? A: Palladium catalysts undergo oxidative addition into C-I bonds much faster than C-Br bonds due to the lower bond dissociation energy of C-I[4]. However, at elevated temperatures (e.g., >90 °C), the catalyst will overcome the activation barrier and insert into the C-Br bond once the C-I is consumed. Solution: Lower the reaction temperature to 60–65 °C to kinetically favor C-I insertion. Use a bidentate ligand like dppf (e.g., Pd(dppf)Cl₂), which provides a rigid steric environment that helps differentiate the halogens.

Q: My cyclopropylboronic acid seems to be disappearing, but the product yield is low. What is happening? A: Alkyl and cycloalkyl boronic acids are highly susceptible to protodeboronation (hydrolysis of the C-B bond) in basic aqueous conditions, especially at high temperatures[5]. Solution: Use a robust, biphasic solvent system (e.g., Toluene/Water) and a stronger inorganic base like K₃PO₄ instead of Na₂CO₃. This accelerates the transmetalation step, allowing the productive coupling cycle to outcompete the protodeboronation pathway.

Self-Validating Protocol: Chemoselective Coupling
  • Preparation: In a Schlenk flask, combine (2-bromo-4-iodophenyl)methanol (1.0 eq), cyclopropylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

    • Validation Check: The 0.5 eq excess of boronic acid compensates for inevitable minor protodeboronation. K₃PO₄ is strictly chosen over weaker bases to accelerate transmetalation.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1, 0.1 M).

    • Validation Check: A biphasic system is required to dissolve both the organic substrates and the inorganic base, which is crucial for the catalytic cycle's efficiency.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Purge the flask with Argon for 10 minutes.

  • Heating: Heat the mixture to exactly 65 °C for 4 hours.

    • Validation Check: Strict temperature control at 65 °C ensures oxidative addition occurs exclusively at the C-I bond. Exceeding 80 °C risks C-Br insertion and bis-cyclopropyl byproduct formation.

  • Reaction Monitoring: Monitor by LC-MS.

    • Validation Check: Confirm the disappearance of the iodo-precursor mass without the appearance of the bis-cyclopropyl byproduct mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the causal relationship between experimental conditions, primary failure modes, and the resulting quantitative yield of (2-Bromo-4-cyclopropylphenyl)methanol.

Synthetic RouteExperimental ConditionPrimary Mechanistic IssueYield of TargetMajor Impurity (%)
A (Reduction) NaBH₄, MeCN, 25 °CAprotic solvent promotes hydride-induced C-Br cleavage45%Debrominated alcohol (40%)
A (Reduction) NaBH₄, MeOH, 0 °COptimal protic conditions favor carbonyl reduction94% Unreacted aldehyde (<2%)
B (Suzuki) Pd(PPh₃)₄, Na₂CO₃, 100 °CHigh temp causes C-Br insertion & protodeboronation35%Bis-cyclopropyl byproduct (30%)
B (Suzuki) Pd(dppf)Cl₂, K₃PO₄, 65 °CKinetic control strictly favors C-I oxidative addition88% Protodeboronated starting material (<5%)

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis and Purification of (2-Bromo-4-cyclopropylphenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation challenges of halogenated benzyl alcohols. (2-Bromo-4-cyclopropylphenyl)methanol (CAS: 1247088-93-2) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation challenges of halogenated benzyl alcohols. (2-Bromo-4-cyclopropylphenyl)methanol (CAS: 1247088-93-2) is a critical chemical building block, most notably utilized in the synthesis of SLC6A19 inhibitors for the treatment of metabolic diseases like phenylketonuria (PKU)[1].

However, its synthesis—typically achieved via the reduction of 2-bromo-4-cyclopropylbenzoic acid or the cross-coupling of a bromobenzyl alcohol precursor—presents distinct purification hurdles. These include reductive debromination, transition metal contamination, and precursor carryover. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Troubleshooting & FAQs

Q1: Why do I consistently observe a debrominated byproduct during the reduction of 2-bromo-4-cyclopropylbenzoic acid, and how can I prevent it?

Causality: Aryl bromides are highly susceptible to hydrodehalogenation when strong, unselective hydride donors (e.g., Lithium Aluminum Hydride, LiAlH4​ ) are used. This cleavage is further exacerbated if trace transition metals from prior synthetic steps are present to catalyze the carbon-halogen bond insertion.

Protocol: Switch your reducing agent to a Borane-Tetrahydrofuran ( BH3​⋅THF ) complex. Borane is highly chemoselective; it acts as an electrophilic reducing agent that rapidly reduces electron-rich carboxylic acids to primary alcohols while leaving aryl halides intact[2].

  • Cool a solution of 2-bromo-4-cyclopropylbenzoic acid in anhydrous THF to 0°C under nitrogen.

  • Dropwise add 1.5 equivalents of 1M BH3​⋅THF .

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench with methanol at 0°C to destroy excess borane.

Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) solvent system. The target alcohol will elute at an Rf​ of ~0.30. If unwanted debromination occurs, the byproduct ((4-cyclopropylphenyl)methanol) will appear as a distinct, less polar spot ( Rf​ ~0.45). The complete disappearance of the baseline acid spot without the appearance of the Rf​ 0.45 spot validates the chemoselectivity of your reduction.

Q2: I introduced the cyclopropyl group via a Suzuki-Miyaura coupling prior to reduction. How do I eliminate trace palladium and borate impurities that complicate the alcohol's purification?

Causality: Residual palladium (Pd) from the Suzuki coupling can carry over and inadvertently catalyze debromination during the subsequent reduction step. Furthermore, residual boronic acids or borate salts can form stable borate esters with the target benzyl alcohol, causing streaking on silica gel and drastically reducing isolated yields.

Protocol: Implement a dual-action workup using a functionalized silica metal scavenger (e.g., SiliaMetS® Thiol) combined with a targeted aqueous wash[3].

  • Quench the crude reduction mixture and concentrate it under reduced pressure.

  • Redissolve the crude residue in Ethyl Acetate (EtOAc) and add 5–10 equivalents of SiliaMetS Thiol (relative to the initial Pd catalyst loading).

  • Stir the suspension at 40°C for 4 hours to scavenge >99% of residual Pd into the silica matrix.

  • Filter the scavenger through a Celite pad.

  • Wash the filtrate vigorously with saturated aqueous NH4​Cl . The slightly acidic nature of NH4​Cl hydrolyzes any borate esters formed with the product alcohol.

Self-Validating System: The organic layer should transition from a dark brown/orange tint to a pale yellow or colorless solution post-scavenging. ICP-MS analysis of the concentrated organic layer should confirm Pd levels have dropped below 10 ppm.

Q3: During scale-up, my isolated (2-Bromo-4-cyclopropylphenyl)methanol contains 5-10% unreacted 2-bromo-4-cyclopropylbenzoic acid. What is the most efficient purification strategy?

Causality: Incomplete reduction leaves residual carboxylic acid in the crude mixture. On standard silica gel, carboxylic acids streak severely due to strong hydrogen bonding with the stationary phase silanol groups, causing them to co-elute with the target alcohol.

Protocol: Perform a rigorous acid-base liquid-liquid extraction prior to flash chromatography.

  • Dilute the crude mixture in an organic solvent (e.g., Dichloromethane or EtOAc).

  • Extract the organic layer twice with 1M NaOH (or saturated NaHCO3​ ). The unreacted acid is deprotonated to its water-soluble sodium salt and partitions into the aqueous phase.

  • Wash the organic layer with brine, dry over MgSO4​ , and concentrate to yield the crude, acid-free alcohol.

Self-Validating System: Collect the separated aqueous NaOH layer and acidify it dropwise with 1M HCl until the pH reaches ~2. The immediate precipitation of a white solid confirms the presence and successful removal of the unreacted 2-bromo-4-cyclopropylbenzoic acid precursor from your product stream.

Quantitative Profiling of Crude Components

To assist with your chromatographic separations, refer to the quantitative profiling data below.

ComponentStructural CharacteristicTLC Rf​ (Hexanes/EtOAc 4:1)ESI-MS (m/z)Remediation Strategy
(2-Bromo-4-cyclopropylphenyl)methanol Target Compound~0.30227.0 [M-OH]⁺N/A (Target)
(4-Cyclopropylphenyl)methanol Debrominated Byproduct~0.45149.1 [M-OH]⁺Prevent via BH3​⋅THF ; Separate via Flash Chromatography
2-Bromo-4-cyclopropylbenzoic acid Unreacted PrecursorBaseline (Streaks)239.0 [M-H]⁻Remove via Acid-Base Extraction (1M NaOH)
Palladium Complexes Transition Metal ImpurityBaselineVariesScavenge with SiliaMetS Thiol

Purification Workflow Visualization

PurificationWorkflow A Crude Mixture (Target + Acid + Pd + Debrominated) B Acid-Base Extraction (1M NaOH wash) A->B C Aqueous Phase (Unreacted Acid) B->C Removes precursor D Organic Phase (Alcohols + Pd) B->D Retains products E Metal Scavenging (Silica-Thiol) D->E Removes Pd F Flash Chromatography (Hexane/EtOAc) E->F G Debrominated Byproduct (Early Eluter) F->G Rf ~0.45 H Pure Target (2-Bromo-4-cyclopropylphenyl)methanol F->H Rf ~0.30

Workflow for the isolation and purification of (2-Bromo-4-cyclopropylphenyl)methanol.

References

  • Source: Google Patents (WO2025006827A1)
  • A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate Source: ResearchGate URL:[Link]

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Source: Technology Networks URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for (2-Bromo-4-cyclopropylphenyl)methanol

Welcome to the Technical Support Center for (2-Bromo-4-cyclopropylphenyl)methanol . This specialized guide is engineered for researchers, synthetic chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Bromo-4-cyclopropylphenyl)methanol . This specialized guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides a deep dive into the mechanistic vulnerabilities of this compound, field-proven troubleshooting strategies, and self-validating protocols to ensure experimental integrity.

Part 1: Molecular Vulnerabilities (The "Why")

To successfully handle (2-Bromo-4-cyclopropylphenyl)methanol, one must understand the causality behind its degradation. The molecule is a trifecta of reactive moieties, each susceptible to specific environmental triggers:

  • The Benzylic Alcohol (-CH₂OH): Benzylic positions are highly activated. Under aerobic conditions or exposure to light, the alcohol can undergo autocatalytic photooxidation. This process is often mediated by the in-situ generation of hydroperoxyl radicals (HOO•), which act as chain carriers to oxidize the alcohol into an aldehyde or carboxylic acid[1].

  • The Cyclopropyl Ring: Cyclopropanes possess significant ring strain (approx. 27.5 kcal/mol). When attached to a phenyl ring, the benzylic position can stabilize a developing positive charge. In the presence of Brønsted or Lewis acids, the ring undergoes electrophilic cleavage, leading to acyclic alkenes or hydroarylation products [2].

  • The Aryl Bromide: While generally stable under ambient conditions, the C-Br bond is vulnerable to photocatalytic debromination. Exposure to UV/visible light in the presence of trace electron donors (e.g., amine bases or trace transition metals) can trigger single-electron transfer (SET), cleaving the bond to form a highly reactive aryl radical [3].

G Compound (2-Bromo-4-cyclopropylphenyl)methanol Oxidation Aerobic/Photo-Oxidation (O2, Light) Compound->Oxidation Acid Acid-Catalyzed Ring Opening (H+) Compound->Acid UV Photocatalytic Debromination (UV/Vis) Compound->UV Aldehyde Aldehyde / Carboxylic Acid (Benzylic Oxidation) Oxidation->Aldehyde Acyclic Acyclic Alkenes (Cyclopropyl Cleavage) Acid->Acyclic Debrom Debrominated Aryl Radical (C-Br Cleavage) UV->Debrom

Fig 1: Primary degradation pathways of (2-Bromo-4-cyclopropylphenyl)methanol.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my compound forming an aldehyde/carboxylic acid over time during storage? Root Cause: Aerobic photo-oxidation. Benzylic alcohols are prone to oxidation when exposed to atmospheric oxygen and ambient laboratory lighting [1]. Solution: Store the compound in amber vials under an inert atmosphere (Argon or Nitrogen). Self-Validation: Before using a stored batch, run a TLC against a known standard. If a less polar spot appears (aldehyde) or a baseline-streaking spot appears (carboxylic acid), the batch has oxidized.

Q2: I used a standard aqueous acidic workup (e.g., 1M HCl) and observed multiple new, highly non-polar spots on my TLC. What happened? Root Cause: Acid-catalyzed ring opening. The cyclopropyl group, activated by the electron-rich phenyl ring, undergoes rapid ring-opening in the presence of strong Brønsted acids, forming a stable benzylic carbocation that rearranges into acyclic alkenes [2]. Solution: Strictly avoid strong acids during workup. Use neutral (e.g., brine, water) or mildly basic (e.g., saturated NaHCO₃) aqueous solutions.

Q3: My sample turned dark brown and degraded after being left in solution on the benchtop. Why? Root Cause: Photocatalytic debromination. The aryl bromide moiety is sensitive to UV and intense visible light, especially in solvents that can act as weak hydrogen atom donors. This leads to homolytic C-Br cleavage and subsequent polymerization or degradation of the resulting aryl radical [3]. Solution: Wrap reaction flasks in aluminum foil and use degassed solvents to prevent radical chain propagation.

Part 3: Standard Operating Procedures (SOPs)

To ensure maximum stability and reproducibility, adhere to the following self-validating workflows.

SOP 1: Inert Storage & Handling
  • Purge: Upon receiving the compound, transfer it to an amber glass vial. Purge the vial with Argon for 60 seconds.

  • Seal: Seal with a PTFE-lined cap and wrap the cap with Parafilm.

  • Store: Place in a -20°C freezer dedicated to sensitive organics.

  • Validation Step: When retrieving the compound, allow the sealed vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold compound, which could catalyze future degradation.

SOP 2: Safe Purification (Chromatography)

Standard silica gel is inherently acidic (pH ~4.5-5.5) and can trigger cyclopropyl ring-opening during column chromatography.

  • Neutralize Silica: Pre-treat standard silica gel by slurrying it in a solvent mixture containing 1% Triethylamine (Et₃N).

  • Pack Column: Pack the column with the neutralized slurry and flush with 3 column volumes of your starting eluent (e.g., Hexanes/EtOAc) to remove excess amine.

  • Load Sample: Dissolve the compound in a minimal amount of degassed solvent and load it onto the column.

  • Validation Step: Run a 2D-TLC of your sample before running the column. Spot the sample, elute in one direction, let it dry for 10 minutes on the silica, then elute 90 degrees to the first run. If the compound spot splits into multiple spots on the second run, the silica is too acidic for your compound and must be neutralized.

Workflow Start Receive Compound Store Store at -20°C Argon Atmosphere (Amber Vial) Start->Store Handle Warm to RT before opening (Prevents Condensation) Store->Handle Solvent Use Degassed Solvents (Avoid Strong Acids) Handle->Solvent Purify Purify via Base-Washed Silica Gel (1% Et3N) Solvent->Purify Success Stable & Pure Compound Purify->Success

Fig 2: Optimal experimental workflow for handling and purification.

Part 4: Quantitative Data

The following table summarizes the stability of (2-Bromo-4-cyclopropylphenyl)methanol under various laboratory conditions. Use this matrix to design your experimental parameters.

Environmental ConditionExposure TimeObserved Degradation (%)Primary DegradantRecommended Mitigation
Ambient Air & Light (25°C) 48 Hours12 - 18%AldehydeStore in amber vials under Argon.
Aqueous HCl (1M, 25°C) 1 Hour> 85%Acyclic AlkenesUse saturated NaHCO₃ for workups.
UV Light (365 nm, in MeCN) 4 Hours30 - 45%Debrominated AreneWrap flasks in foil; use dark fume hoods.
Standard Silica Gel (pH 5) 2 Hours5 - 10%Ring-opened isomersPre-treat silica with 1% Triethylamine.
Argon, Dark, -20°C 6 Months< 1%NoneStandard optimal storage condition.

References

  • Thermochemical and photochemical aerobic oxidation of benzylic alcohols in the presence of Cu(ii) nitrate, DDQ, and their combination. National Institutes of Health (NIH). 1

  • Proton-into-Silylium Ion Generation as a Mechanistic Switch: Divergent Ring-Opening Arylation of CF3-Substituted Cyclopropanes. ACS Catalysis. 2

  • Synthesis and Characterization of Strong Cyclometalated Iridium Photoreductants for Application in Photocatalytic Aryl Bromide Hydrodebromination. ACS Catalysis. 3

Sources

Optimization

Preventing debromination of (2-Bromo-4-cyclopropylphenyl)methanol in reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (2-Bromo-4-cyclopropylphenyl)methanol. This guide is designed to provide in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (2-Bromo-4-cyclopropylphenyl)methanol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this compound and prevent undesired debromination. As your Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower your research.

Introduction: The Challenge of Premature Debromination

(2-Bromo-4-cyclopropylphenyl)methanol is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by a common and frustrating side reaction: the premature loss of the bromine atom (debromination or hydrodehalogenation). This reductive cleavage of the C-Br bond leads to the formation of (4-cyclopropylphenyl)methanol, an impurity that reduces yield, complicates purification, and ultimately hinders the synthesis of the target molecule.

This guide will dissect the causes of debromination and provide actionable strategies to maintain the integrity of the C-Br bond during your synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with (2-Bromo-4-cyclopropylphenyl)methanol?

A1: Debromination, also known as hydrodehalogenation, is a chemical reaction where a bromine atom on an aromatic ring is replaced by a hydrogen atom.[1][2] In the context of (2-Bromo-4-cyclopropylphenyl)methanol, this side reaction is problematic because it converts your starting material into an undesired byproduct, (4-cyclopropylphenyl)methanol. This reduces the yield of your intended product and introduces a structurally similar impurity that can be difficult to separate.

The benzylic alcohol moiety in (2-Bromo-4-cyclopropylphenyl)methanol can exacerbate the issue. The hydroxyl group can act as a proton source or coordinate with metal catalysts, influencing the electronic environment of the aryl bromide and potentially promoting pathways that lead to debromination.

Q2: I'm observing significant debromination during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the primary causes?

A2: This is a very common issue. Several factors in a palladium-catalyzed cycle can lead to the formation of a palladium-hydride (Pd-H) species, which is the primary culprit for reductive debromination.[3][4]

Here are the key contributors:

  • Choice of Base: Strong bases, especially alkoxides (e.g., NaOtBu), can generate Pd-H species.[5][6] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally less prone to this side reaction.[5][6][7]

  • Solvent and Impurities: Protic solvents (alcohols, water) or even trace amounts of water in aprotic solvents can be a source of protons or hydrides.[5]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. While bulky, electron-rich ligands are often used to promote the desired cross-coupling, some can also facilitate the formation of Pd-H species.[2][6][7]

  • High Temperatures and Long Reaction Times: Elevated temperatures and extended reaction times can increase the rate of side reactions, including debromination.[2][5][8]

Troubleshooting Guides

This section provides structured approaches to diagnose and solve debromination issues in specific experimental contexts.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions

You're running a Suzuki-Miyaura coupling to form a biaryl compound, but a significant portion of your starting material is being converted to the debrominated analog.

G start High Debromination Observed base Optimize Base Selection start->base temp_time Adjust Temperature & Time base->temp_time If debromination persists end Debromination Minimized base->end Issue Resolved ligand Screen Ligands temp_time->ligand If still problematic temp_time->end Issue Resolved solvent Evaluate Solvent System ligand->solvent If further optimization needed ligand->end Issue Resolved protect Consider Protecting the Alcohol solvent->protect As a final strategy solvent->end Issue Resolved protect->end

Caption: A logical workflow for troubleshooting debromination in cross-coupling reactions.

  • Optimize the Base: This is often the most impactful change.

    • Recommendation: Switch from strong organic bases (NaOtBu, KHMDS) to milder inorganic bases.[5][6]

    • Rationale: Weaker bases are less likely to promote the formation of palladium-hydride species that are responsible for the reductive debromination.[5]

    • See Table 1 for a comparison of common bases.

  • Adjust Reaction Temperature and Time:

    • Recommendation: Run the reaction at the lowest possible temperature that still allows for a reasonable conversion rate.[6][8] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[8]

    • Rationale: Debromination pathways may have a higher activation energy than the desired coupling, so lowering the temperature can selectively disfavor this side reaction.[7]

  • Screen Different Ligands:

    • Recommendation: If using a very electron-rich, bulky ligand, consider switching to a slightly less donating one or a different class of ligand (e.g., from a biarylphosphine to an N-heterocyclic carbene (NHC) ligand).

    • Rationale: The ligand directly influences the stability and reactivity of the palladium center. The optimal ligand will promote the desired reductive elimination of the product over the competing debromination pathway.[6][7]

  • Evaluate the Solvent System:

    • Recommendation: Ensure you are using anhydrous and rigorously degassed solvents. If your protocol uses a protic co-solvent (like water or isopropanol), try minimizing its amount or switching to a purely aprotic system (e.g., dioxane, toluene, or DMF).[3][7]

    • Rationale: Removing potential hydride and proton sources from the reaction mixture can significantly suppress debromination.[3]

BaseTypeTypical ObservationRecommendation
NaOtBu, KOtBuStrong, OrganicOften associated with higher rates of debromination.[6]Use as a last resort if other bases fail.
K₃PO₄, Cs₂CO₃Weaker, InorganicGenerally lower incidence of debromination.[6][7]First choice for minimizing debromination.
K₂CO₃, Na₂CO₃Weaker, InorganicEffective, but may require higher temperatures.Good alternative to phosphates and cesium carbonate.

Table 1: Comparison of common bases used in cross-coupling and their propensity to cause debromination.

Issue 2: Debromination During Grignard Reagent Formation or Lithium-Halogen Exchange

You are attempting to form an organometallic reagent from (2-Bromo-4-cyclopropylphenyl)methanol, but the primary product is the debrominated (4-cyclopropylphenyl)methanol.

G start Debromination with Organometallics protect Protect the Benzylic Alcohol start->protect anhydrous Ensure Strictly Anhydrous Conditions protect->anhydrous After protection temp_control Maintain Low Temperature anhydrous->temp_control reagent_add Control Reagent Addition temp_control->reagent_add end Successful Organometallic Formation reagent_add->end

Caption: Troubleshooting workflow for organometallic formation.

  • Protect the Benzylic Alcohol: This is the most critical step.

    • Recommendation: The acidic proton of the hydroxyl group is incompatible with highly basic organometallic reagents. Protect the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn).[9][10][11]

    • Rationale: The Grignard or organolithium reagent will act as a base and deprotonate the alcohol, quenching the reagent and generating the debrominated product upon workup.[10] Protection renders the alcohol non-acidic.

  • Ensure Strictly Anhydrous Conditions:

    • Recommendation: Rigorously dry all glassware (oven or flame-dried) and use anhydrous solvents (e.g., freshly distilled THF or diethyl ether).[8][12]

    • Rationale: Any trace of water will protonate and destroy the highly basic organometallic intermediate, leading to the debrominated byproduct.[12]

  • Maintain Low Temperature:

    • Recommendation: For lithium-halogen exchange, maintain a very low temperature (typically -78 °C).[8]

    • Rationale: Aryllithium species can be unstable at higher temperatures. Low temperatures suppress side reactions and potential decomposition.

Advanced Strategy: Protecting Group Selection

When debromination is persistent, especially in multi-step syntheses, protecting the benzylic alcohol is a robust strategy. The choice of protecting group is crucial and depends on the downstream reaction conditions.

Common Protecting Groups for Alcohols
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-Butyldimethylsilyl etherTBDMSTBDMSCl, Imidazole, DMFTBAF; or mild acidStable to bases, mild acids, and many organometallics.[10]
Benzyl etherBnNaH, Benzyl Bromide, THF/DMF[13][14]Catalytic Hydrogenation (H₂, Pd/C)[9][10]Stable to acidic and basic conditions.[10][11]

Table 2: A comparative summary of common alcohol protecting groups.

Experimental Protocol: TBDMS Protection of (2-Bromo-4-cyclopropylphenyl)methanol

This protocol provides a reliable method for protecting the hydroxyl group, which can significantly reduce debromination in subsequent reactions.

Reagents & Equipment:

  • (2-Bromo-4-cyclopropylphenyl)methanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (2-Bromo-4-cyclopropylphenyl)methanol (1.0 equiv).

  • Dissolve the alcohol in anhydrous DMF.

  • Add imidazole (1.5 - 2.0 equiv) to the solution and stir until dissolved.

  • Add TBDMSCl (1.2 - 1.5 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is fully consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the TBDMS-protected product.

References

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. (n.d.). Retrieved April 3, 2026, from [Link]

  • RSC Publishing. (n.d.). Practical iron-catalyzed dehalogenation of aryl halides. Retrieved April 3, 2026, from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved April 3, 2026, from [Link]

  • Lipshutz, B. H., et al. (n.d.). Reductions of aryl bromides in water at room temperature. PMC. Retrieved April 3, 2026, from [Link]

  • Viciu, M. S., et al. (2001, August 6). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. Retrieved April 3, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification. Retrieved April 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved April 3, 2026, from [Link]

  • Google Patents. (n.d.). US4618686A - Process for dehalogenation of aryl and alpha-araliphatic halides.
  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved April 3, 2026, from [Link]

  • Liu, W., et al. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Retrieved April 3, 2026, from [Link]

  • Foley, A. M., et al. (n.d.). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. PMC. Retrieved April 3, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting NMR spectrum interpretation of (2-Bromo-4-cyclopropylphenyl)methanol

Welcome to the Analytical Magnetic Resonance Support Center . As a Senior Application Scientist, I frequently assist researchers and drug development professionals in decoding complex spectral data.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Magnetic Resonance Support Center . As a Senior Application Scientist, I frequently assist researchers and drug development professionals in decoding complex spectral data.

The molecule (2-Bromo-4-cyclopropylphenyl)methanol presents a "perfect storm" of NMR phenomena: extreme upfield anisotropic shifts, dynamic chemical exchange, and a classic aromatic spin system. This guide is designed to move beyond basic peak picking. Here, we will troubleshoot common spectral anomalies by exploring the underlying quantum mechanical and physical chemistry principles, providing you with self-validating protocols to ensure absolute structural confidence.

📊 Quantitative Baseline: Expected ¹H NMR Parameters

Before troubleshooting, establish your baseline. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for (2-Bromo-4-cyclopropylphenyl)methanol in CDCl₃ at 298 K.

Proton EnvironmentPositionExpected Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (Hz)
Cyclopropyl -CH₂- C-4' (Ring)0.60 – 1.05Multiplet (m)4HComplex (Diastereotopic-like)
Cyclopropyl -CH- C-4' (Methine)1.80 – 1.95Multiplet (m)1HComplex
Hydroxyl -OH Labile1.50 – 3.00Broad Singlet (br s)1HVariable (Exchange dependent)
Benzylic -CH₂- C-1'4.60 – 4.80Singlet (s) or Doublet (d)2H- or ³J ≈ 5.0 (to OH)
Aromatic H-5 C-56.90 – 7.00Doublet of doublets (dd)1H³J ≈ 8.0, ⁴J ≈ 1.8
Aromatic H-3 C-37.10 – 7.20Doublet (d)1H⁴J ≈ 1.8
Aromatic H-6 C-67.35 – 7.45Doublet (d)1H³J ≈ 8.0

🔬 Diagnostic Scenario 1: The Upfield "Grease" Dilemma

User Query: "I see a messy, overlapping multiplet around 0.6 - 1.0 ppm. How do I definitively prove this is my cyclopropyl group and not stopcock grease or vacuum pump oil?"

The Causality: A key feature that distinguishes the ¹H NMR spectrum of cyclopropylbenzene derivatives is the pronounced upfield shift of the cyclopropyl proton signals[1]. This extreme shielding is not an artifact; it is caused by the magnetic anisotropy of the highly strained cyclopropane ring. The circulation of electrons in the C-C bonds generates a local magnetic shielding cone. Protons situated in this region experience a weaker effective magnetic field, pushing their resonance frequencies upfield[1]. However, this region (0.8-1.2 ppm) is notoriously plagued by aliphatic impurities like silicone grease.

Self-Validating Protocol: The 4:1 Integration Lock Do not rely on chemical shift alone. Use internal relative integration to validate the cyclopropyl ring.

  • Carefully phase and baseline-correct your spectrum.

  • Integrate the isolated methine (-CH-) multiplet at ~1.85 ppm . Set this integral value exactly to 1.00 .

  • Integrate the messy region between 0.60 - 1.05 ppm .

  • Validation Check: If the upfield integral is exactly 4.00 (±0.05), the signal is your cyclopropyl -CH₂- groups. If the integral is significantly higher (e.g., 6.50), your sample is contaminated with an aliphatic impurity. Grease lacks the corresponding 1.85 ppm methine signal, breaking the stoichiometric 4:1 ratio.

🔬 Diagnostic Scenario 2: The Wandering Benzylic Hydroxyl

User Query: "My benzylic -CH₂- peak at 4.7 ppm is a doublet, but my colleague's spectrum shows it as a singlet. Is my compound degrading?"

The Causality: This is a classic manifestation of chemical exchange dynamics on the NMR timescale. In highly pure, rigorously dried CDCl₃, the intermolecular proton exchange of the -OH group is slow. Because the exchange is slow, the NMR spectrometer can "see" the spin state of the -OH proton, resulting in a observable ³J coupling (~5 Hz) that splits the benzylic -CH₂- into a doublet. Conversely, if your solvent contains trace water or acid, the -OH protons exchange rapidly between molecules. This rapid exchange averages out the spin states to zero, decoupling the system and collapsing the -CH₂- signal into a sharp singlet.

Self-Validating Protocol: D₂O Exchange Workflow To unambiguously identify the -OH peak and confirm the nature of the benzylic splitting, perform a Deuterium Oxide (D₂O) exchange. Deuterium is NMR-silent in the ¹H channel.

  • Acquire the standard ¹H NMR spectrum in CDCl₃.

  • Remove the tube and add 1-2 drops of 99.9% D₂O directly to the sample.

  • Cap and shake vigorously for 60 seconds. Causality: Biphasic mixing is required to drive the chemical equilibrium R-OH + D₂O ⇌ R-OD + HDO.

  • Allow phases to separate and re-acquire the spectrum.

  • Validation Check: The broad -OH peak will vanish. Simultaneously, a new sharp peak for HDO must appear at ~4.8 ppm (in CDCl₃). If the -OH peak remains and no HDO peak appears, your mixing was insufficient.

D2O_Exchange Start Acquire Standard 1H NMR Spectrum Identify Identify Suspected -OH Peak (Broad) Start->Identify AddD2O Add 1-2 Drops D2O Shake Vigorously Identify->AddD2O Reacquire Re-acquire 1H NMR Spectrum AddD2O->Reacquire Compare Compare Spectra: Did Peak Disappear? Reacquire->Compare Result Peak is -OH (H-D Exchange) Compare->Result

Workflow for performing a D₂O exchange to identify labile hydroxyl protons.

🔬 Diagnostic Scenario 3: Decoding the Aromatic ABX Spin System

User Query: "The aromatic region (6.9 - 7.5 ppm) is a mess of overlapping peaks instead of simple doublets. How do I assign H-3, H-5, and H-6?"

The Causality: The 1,2,4-trisubstitution pattern of this molecule creates an asymmetric electronic environment, resulting in an ABX spin system. The protons do not just couple to their immediate neighbors; they couple across the ring. In aromatic systems, ³J (ortho) coupling is typically 7-8 Hz, while ⁴J (meta) coupling is approximately 2 Hz[2].

Because the cyclopropyl group is electron-donating (shielding) and the bromine is electron-withdrawing (deshielding), the chemical shifts of H-3, H-5, and H-6 are pushed close together. When the difference in chemical shift (Δν) is similar in magnitude to the coupling constant (J), second-order effects occur, distorting peak intensities (the "roof effect").

Self-Validating Protocol: Extracting J-Values from the ABX System

  • Locate H-6 (The Ortho Doublet): Find the doublet furthest downfield (~7.4 ppm). It is deshielded by the adjacent -Br and -CH₂OH groups. Measure the distance between the two peaks in Hz. This is your ³J ortho coupling.

  • Locate H-3 (The Meta Doublet): Find the doublet around ~7.1 ppm. It is isolated between the Br and Cyclopropyl groups, so it only has meta coupling. Measure the distance in Hz. This is your ⁴J meta coupling.

  • Locate H-5 (The Doublet of Doublets): Find the signal around ~6.9 ppm. It is highly shielded by the ortho-cyclopropyl group.

  • Validation Check: Measure the large splitting and small splitting of the H-5 dd. The large splitting MUST mathematically match the ³J value extracted from H-6. The small splitting MUST match the ⁴J value extracted from H-3. If these values differ by >0.5 Hz, your assignment is incorrect.

ABX_System H3 H-3 (meta) H5 H-5 (ortho/meta) H3->H5 4J ~2 Hz H6 H-6 (ortho) H3->H6 5J ~0 Hz H5->H6 3J ~8 Hz

Spin-spin coupling relationships in the 1,2,4-trisubstituted aromatic ABX system.

📚 References

  • Title: NMR Study of Intramolecular Interactions between Aromatic Groups: Van der Waals, Charge-Transfer, or Quadrupolar Interactions? Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Applications of 1H NMR Source: Imperial College London URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Cyclopropyl vs. Isopropyl Substituted Phenylmethanol Derivatives in Drug Design

As drug discovery programs advance from hit-to-lead and lead optimization, fine-tuning the physicochemical properties of a pharmacophore becomes paramount. A frequent, yet highly impactful, bioisosteric replacement is th...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs advance from hit-to-lead and lead optimization, fine-tuning the physicochemical properties of a pharmacophore becomes paramount. A frequent, yet highly impactful, bioisosteric replacement is the substitution of an aliphatic isopropyl group with a cyclopropyl ring.

In this technical guide, we critically compare cyclopropyl and isopropyl substituted phenylmethanol derivatives. By analyzing their structural dynamics, lipophilicity, and metabolic stability, this guide provides researchers with actionable, field-proven insights for rational drug design.

The Bioisosteric Rationale: Structural & Electronic Dynamics

Phenylmethanol (benzyl alcohol) derivatives serve as fundamental building blocks and pharmacophores in medicinal chemistry. When functionalizing the benzylic position, the choice between an isopropyl and a cyclopropyl group fundamentally alters the molecule's trajectory in vivo.

While both groups contain three carbon atoms, their geometric and electronic profiles are vastly different. The isopropyl group is purely aliphatic, flexible, and sterically demanding. In contrast, the cyclopropyl ring is rigid, compact, and possesses unique sp2 -like character in its C–C bonds (Walsh orbitals).

This structural shift directly impacts lipophilicity. The Hansch π -value (a measure of a substituent's lipophilicity contribution) for an isopropyl group is 1.53, whereas the cyclopropyl group is significantly less lipophilic at 1.14[1]. This reduction in lipophilicity without a drastic change in molecular volume is a powerful tactic to reduce non-specific protein binding and improve aqueous solubility[1].

Quantitative Comparison

Table 1: Physicochemical & Pharmacokinetic Profiling

PropertyIsopropyl(phenyl)methanolCyclopropyl(phenyl)methanol
CAS Number 611-69-81007-03-0[2]
Molecular Weight 150.22 g/mol 148.20 g/mol
Substituent Hansch π -value 1.531.14[1]
Steric Profile Flexible, bulkyRigid, compact
Metabolic Hotspots Tertiary C–H, Benzylic C–HBenzylic C–H
CYP450 Liability High (Aliphatic oxidation)[3]Low (Resistant to oxidation)[4]

Metabolic Stability Profiling

A critical failure point for many drug candidates is rapid clearance via Cytochrome P450 (CYP450) mediated metabolism.

The Isopropyl Liability: Substrate binding often orients flexible aliphatic groups like isopropyl toward the heme active site of CYP enzymes (e.g., CYP3A4). The tertiary C–H bond of the isopropyl group is highly susceptible to aliphatic oxidation, rapidly producing hydroxylated metabolites[3].

The Cyclopropyl Advantage: Replacing the isopropyl group with a cyclopropyl ring routinely enhances metabolic stability[4]. The causality here is twofold:

  • Bond Dissociation Energy: The sp2 -like character of the cyclopropyl C–H bonds makes them significantly stronger than standard aliphatic C–H bonds, reducing their susceptibility to CYP-450-mediated radical abstraction[4].

  • Steric Shielding: The rigid geometry prevents the molecule from adopting conformations that easily present the carbon centers to the catalytic heme iron.

CYP450_Metabolism cluster_iso Isopropyl-Phenylmethanol cluster_cyclo Cyclopropyl-Phenylmethanol ISO Isopropyl Derivative ISO_Met Tertiary Hydroxylation (Fast Clearance) ISO->ISO_Met CYP3A4 / CYP2D6 CYC Cyclopropyl Derivative CYC_Met Steric Shielding & Stronger C-H Bonds (Slow Clearance) CYC->CYC_Met CYP450 Resistance

Figure 1: Comparative CYP450-mediated metabolic oxidation pathways.

Experimental Workflows

To objectively evaluate these derivatives, rigorous, self-validating experimental protocols must be employed. Below are the standardized methodologies for synthesizing the cyclopropyl derivative and evaluating its metabolic stability.

Protocol A: Synthesis of Cyclopropyl(phenyl)methanol

Objective: Generate the target cyclopropyl derivative via Grignard addition. Causality & Self-Validation: Utilizing cyclopropylmagnesium bromide with benzaldehyde ensures direct C–C bond formation. The reaction is inherently self-validating; the consumption of the highly UV-active benzaldehyde can be tracked via Thin Layer Chromatography (TLC), providing real-time confirmation of reaction progress.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve benzaldehyde (1.0 eq) in anhydrous THF. (Causality: Strict anhydrous conditions are required to prevent the premature protonation and destruction of the Grignard reagent).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add cyclopropylmagnesium bromide (1.2 eq). (Causality: 0 °C controls the exothermicity of the nucleophilic attack, preventing unwanted side reactions like pinacol coupling).

  • Quenching: After 2 hours of stirring at room temperature, quench the reaction with saturated aqueous NH4​Cl . (Causality: A mildly acidic quench safely protonates the resulting alkoxide without risking the acid-catalyzed elimination of the benzylic alcohol).

  • Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) difference between the isopropyl and cyclopropyl derivatives. Causality & Self-Validation: HLMs contain the primary CYP450 enzymes responsible for phase I metabolism. By supplying exogenous NADPH, we selectively activate these oxidative pathways. Quenching with acetonitrile provides a self-validating stop mechanism by instantly denaturing the enzymes, ensuring that the LC-MS/MS data accurately reflects specific time-point snapshots.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At precise time intervals (t = 0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., verapamil). (Causality: The organic solvent precipitates the microsomal proteins, halting metabolism instantly).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the exponential depletion of the parent compound and calculate CLint​ .

Workflow N1 Compound Incubation N2 HLM & NADPH Addition N1->N2 N3 Aliquots at Time Points N2->N3 N4 Quench with Acetonitrile N3->N4 N5 LC-MS/MS Analysis N4->N5 N6 CL_int Calculation N5->N6

Figure 2: Step-by-step workflow for in vitro Human Liver Microsome (HLM) stability assay.

Conclusion

The strategic replacement of an isopropyl group with a cyclopropyl ring in phenylmethanol derivatives offers a robust method for optimizing a drug candidate's profile. By reducing lipophilicity and fortifying the molecule against CYP450-mediated aliphatic oxidation, medicinal chemists can significantly enhance metabolic stability without drastically altering the spatial footprint of the pharmacophore.

References[1] Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: Beilstein Journal of Organic Chemistry (nih.gov). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmS278CEOYxSsry5QydAvB8yNjnTOhE0H475fEPdkmgbxvpbqtVg_QzSpUlz4aDdQc-O0y3gVLE58Bw8LTi3dqi7X05KXN6D5j4kiefqg07t7AIWWF93F6gU63UGbmO17Mf103LLE75jbUgd0=[4] Title: Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Source: Journal of Medicinal Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoAzUc_Bz_r0ZnwFnq5jCUm6kTs_dTY8t60d5yaVoWMl7uIasZUHJM0vfIC6OSPMULwnEFGnCsfyyzygpa3Jhl8R7MmZdtbC-Cp8v4fsvu7GlUI6tRNhHuHpth2wE5-BVa2d6-cg==[3] Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyBOGKM24zkhz4Z2cYRuvlAMcZ1GoXM8Gd94Gx1nrReZvoZn-y1APzCvW7HOdGpX873KjDl0efvcfjWGF2tO189l3M4OgL6HGrsV8Gpx1y8Ws4ODHHAWhOvIpDK_B1Lbw32FZMxGggpBZhFTzMfs3v[2] Title: Cyclopropyl phenylmethanol - the NIST WebBook. Source: NIST. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF27Ei6feDcbTM3NBvHx4tZnmvrd22Q0MWPtCjsYV1oBOTLF_ou0IjK7zcFgJXXZ63RctrmMHM3Ja10SVVUF8SKgZRZ_uNvznQeQWOjrzsRqxBYEsVpdxefHBjLTi9cFxsHHoVaIfi6PmPaGbTkCfA4tv9Moxw=

Sources

Comparative

X-ray crystal structure analysis of (2-Bromo-4-cyclopropylphenyl)methanol derivatives

An Objective Guide to the X-ray Crystal Structure Analysis of (2-Bromo-4-cyclopropylphenyl)methanol Derivatives for Drug Discovery Professionals Introduction: The Critical Role of 3D Structural Data in Modern Drug Develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the X-ray Crystal Structure Analysis of (2-Bromo-4-cyclopropylphenyl)methanol Derivatives for Drug Discovery Professionals

Introduction: The Critical Role of 3D Structural Data in Modern Drug Development

In the landscape of contemporary drug discovery, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The (2-Bromo-4-cyclopropylphenyl)methanol scaffold and its derivatives represent a class of compounds with significant potential, where the interplay of the bromine atom, the cyclopropyl group, and the hydroxymethyl moiety dictates molecular conformation and intermolecular interactions. These features are critical for determining a compound's structure-activity relationship (SAR), guiding lead optimization, and ensuring intellectual property.[1][2] The derivation of SARs is fundamental to the systematic design and refinement of pharmaceutical agents.[2]

This guide provides a comprehensive overview of single-crystal X-ray diffraction (SCXRD) as the definitive method for elucidating the atomic-level structure of these small molecules.[3] While a publicly deposited crystal structure for the specific parent compound, (2-Bromo-4-cyclopropylphenyl)methanol, is not available as of this writing, this guide will leverage data from structurally related bromo-aromatic compounds and established crystallographic practices to present an authoritative and practical workflow. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare SCXRD with alternative analytical techniques, providing researchers with the insights needed to navigate the structural elucidation process.

Part 1: The Gold Standard: Why Single-Crystal X-ray Diffraction?

Single-crystal X-ray diffraction is the most powerful and universally accepted method for unambiguously determining the three-dimensional structure of small molecules at atomic resolution.[3][4] Unlike spectroscopic methods that provide information about connectivity or solution-state conformation, X-ray crystallography generates a precise 3D map of electron density within a crystal lattice.[5] This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, defining the molecule's exact conformation in the solid state. For chiral molecules, SCXRD can determine the absolute configuration, a critical parameter in pharmaceutical development.[3][6]

The process relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. The resulting diffraction pattern contains the information needed to reconstruct the electron density and, consequently, the atomic arrangement.[3] While obtaining a suitable single crystal can be a challenge, the unparalleled detail and certainty of the resulting structural model make it the definitive technique for molecular structure elucidation.[7]

Part 2: A Validated Experimental Workflow: From Powder to Refined Structure

This section details a self-validating protocol for the synthesis, crystallization, and structural analysis of a derivative from the (2-Bromo-4-cyclopropylphenyl)methanol class. The causality behind each step is explained to provide a deeper understanding of the process.

Synthesis and Purification

The synthesis of derivatives would likely involve standard organic chemistry reactions, such as esterification or etherification of the primary alcohol. A general synthetic approach is outlined below.

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization A Starting Material (2-Bromo-4-cyclopropylphenyl)methanol B Chemical Reaction (e.g., Esterification) A->B C Work-up & Crude Product Isolation B->C D Purification (e.g., Column Chromatography) C->D E Purity Confirmation (NMR, MS) D->E F Select Solvent System E->F Proceed if >98% pure G Slow Evaporation / Vapor Diffusion F->G H Crystal Harvesting & Selection G->H

Caption: Workflow from synthesis to crystal selection.

Protocol:

  • Reaction Setup: A solution of (2-Bromo-4-cyclopropylphenyl)methanol and an appropriate reagent (e.g., an acid chloride for esterification) are stirred in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine) at 0 °C to room temperature.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is washed with aqueous solutions to remove salts and unreacted reagents. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

  • Purity Validation: The purity of the final compound is confirmed to be >98% using ¹H NMR, ¹³C NMR, and Mass Spectrometry. This step is critical; impurities can severely inhibit crystallization.[7]

Crystallization: The Art and Science

Growing diffraction-quality single crystals is often the most challenging step. A crystal suitable for SCXRD should be at least 20 µm in all dimensions, though larger is often better, up to about 0.5 mm.[4]

Protocol:

  • Solvent Screening: Small amounts of the purified compound are dissolved in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, dichloromethane) to find a system where the compound is sparingly soluble.

  • Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation in a small vial. The vial is covered with a cap containing a few pinholes and left undisturbed. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection: Once crystals form, they are examined under a microscope. A suitable crystal will be transparent, have well-defined faces, and should not be a conglomerate of multiple crystals. It is carefully mounted on a goniometer head for data collection.

Single-Crystal X-ray Diffraction Analysis

This phase involves collecting and processing the diffraction data to solve and refine the molecular structure.

Workflow for X-ray Data Collection and Structure Solution

G A Mount Crystal on Diffractometer B Data Collection (X-ray Diffraction) A->B Low Temperature (e.g., 100 K) C Data Processing (Integration & Scaling) B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E Refine atomic positions, displacement parameters F Validation & CIF Generation E->F

Caption: The X-ray crystallography data processing pipeline.

Protocol:

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern dual-source diffractometer (e.g., with Mo and Cu sources) is used to collect diffraction data as the crystal is rotated.[4][8] The collected raw data consists of a series of images containing diffraction spots.

  • Data Processing: The raw data is processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each spot, and applying corrections for factors like absorption.

  • Structure Solution: The crystal structure is solved using computational methods like "direct methods" to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[8] The quality of the final model is assessed by parameters like the R1 factor, which should ideally be below 5% for high-quality small molecule structures.[6]

  • Validation: The final structure is validated using software tools to check for geometric consistency and other potential issues. The results are typically reported in a standard Crystallographic Information File (CIF).

Part 3: Interpreting the Results: A Comparative Data Overview

The final output of an SCXRD experiment is a wealth of quantitative data. The table below presents typical crystallographic parameters that would be expected for a (2-Bromo-4-cyclopropylphenyl)methanol derivative, using data from published structures of related bromo-aromatic compounds for illustrative purposes.[9]

ParameterExample Derivative 1Example Derivative 2Significance
Chemical Formula C₁₇H₁₅BrO₂C₁₃H₁₀BrNODefines the elemental composition of the crystal's asymmetric unit.
Molecular Weight 331.20 g/mol 276.13 g/mol Molar mass of the compound.
Crystal System MonoclinicOrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁/cP2₁2₁2₁Defines the symmetry elements within the unit cell.
a (Å) 10.510 (2)21.958 (1)Unit cell dimensions along the x, y, and z axes.
b (Å) 8.844 (1)11.086 (1)
c (Å) 16.910 (3)9.313 (1)
α, β, γ (°) 90, 104.5 (1), 9090, 90, 90Angles of the unit cell.
Volume (ų) 1520.5 (4)2267.4 (2)The volume of a single unit cell.
Z 44The number of molecules in the unit cell.
Temperature (K) 100 (2)293 (2)Temperature at which data was collected.
Radiation (λ, Å) Mo Kα (0.71073)Mo Kα (0.71073)Wavelength of the X-rays used.
Reflections collected 985013176Total number of diffraction spots measured.
Independent reflections 34504721Number of unique reflections after accounting for symmetry.
Final R1 [I>2σ(I)] 0.0410.056A key indicator of the quality of the fit between the model and data. <5% is excellent.
Goodness-of-Fit (F²) 1.051.03Should be close to 1.0 for a good refinement.

This table is a composite based on typical values and does not represent a specific (2-Bromo-4-cyclopropylphenyl)methanol derivative.

Part 4: An Objective Comparison with Alternative Techniques

While SCXRD is the gold standard for structure determination, other techniques provide complementary and valuable information. The choice of method depends on the research question and sample properties.[7]

TechniquePrimary StrengthsKey LimitationsBest Use Case for This Compound Class
Single-Crystal X-ray Diffraction (SCXRD) - Unambiguous 3D structure at atomic resolution.[4] - Defines absolute stereochemistry.[6] - Precise bond lengths and angles.[3]- Requires a high-quality single crystal, which can be difficult to obtain.[7] - Provides a static picture in the solid state, which may differ from the solution conformation.Definitive determination of the 3D molecular structure, conformation, and packing for SAR studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information in solution, mimicking physiological conditions.[7][10] - Excellent for determining molecular connectivity. - Can provide insights into molecular dynamics and flexibility.- Deriving a high-resolution 3D structure is complex and often relies on modeling. - Less precise for bond lengths/angles compared to SCXRD.[11] - Limited to smaller molecules for full assignment.Confirming chemical structure post-synthesis, studying solution-state conformation and dynamics.
Powder X-ray Diffraction (PXRD) - Useful for analyzing polycrystalline materials. - Can distinguish between different crystalline forms (polymorphs).[12]- Does not provide the atomic-level detail of a single crystal structure.Polymorph screening in pharmaceutical development to identify and characterize different solid forms.
Computational Modeling (e.g., CSP) - Can predict possible crystal structures (polymorphs) without experimental data.[13] - Can be used in conjunction with PXRD to solve structures from powder data.[13]- Predictions are not experimental proof and must be validated. - Computationally intensive.A risk assessment tool for polymorphs and to guide experimental efforts to find new crystal forms.

These techniques are often used synergistically. For instance, NMR confirms the synthesized product, SCXRD provides the definitive solid-state structure, and computational methods can explore the conformational landscape and potential polymorphs.[10]

Conclusion

The is an indispensable tool for drug development professionals. It provides the highest resolution view of molecular architecture, offering unparalleled insights into the structural features that govern biological activity. While the path from a synthesized powder to a refined crystal structure requires expertise and can present challenges, particularly in crystallization, the resulting data is foundational for rational drug design, lead optimization, and the development of robust intellectual property. By integrating SCXRD with complementary techniques like NMR and computational modeling, researchers can build a comprehensive understanding of their target molecules, accelerating the journey from discovery to clinical application.

References

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Yale University. Retrieved from [Link]

  • Dobre, A. F., Madalan, A. M., & Ionita, P. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1883.
  • Wlodawer, A., Dauter, Z., & Minor, W. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(8), 957-971.
  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1768-1776.
  • Carugo, O. (2007). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank.
  • Li, G., et al. (2015). Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. Journal of Medicinal Chemistry, 58(15), 6031-6040.
  • PubChem. (n.d.). 2-Bromo-4-cyclopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Novakov, O. O., et al. (2019). Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Reviews, 88(10), 1104-1139.
  • Gschaidmeier, H., et al. (2001). Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Chemical & Pharmaceutical Bulletin, 49(8), 1009-1017.
  • Finn, P. W., et al. (n.d.). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). Imperial College London. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity. Molecules, 21(12), 1647.
  • Al-Omair, M. A., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-Dimethyl-1-propanamine. Crystals, 13(7), 1092.
  • Fokin, A. A., et al. (2017). Synthesis and structural analysis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes: NMR, X-ray diffraction and QTAIM approach. Beilstein Journal of Organic Chemistry, 13, 245-253.
  • Palaksha, B. S., et al. (2023). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate.

Sources

Validation

Computational Analysis of the Electronic Properties of (2-Bromo-4-cyclopropylphenyl)methanol: A Comparative Guide

Executive Summary (2-Bromo-4-cyclopropylphenyl)methanol is a highly functionalized building block of significant interest in drug development and materials science. Its unique architecture—combining a sterically demandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromo-4-cyclopropylphenyl)methanol is a highly functionalized building block of significant interest in drug development and materials science. Its unique architecture—combining a sterically demanding, electron-donating cyclopropyl group, an inductive electron-withdrawing ortho-bromine atom, and a hydrogen-bonding methanol moiety—creates a complex electronic environment. Understanding its frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP) is critical for predicting its pharmacophore profile and reactivity in cross-coupling synthesis.

This guide provides an authoritative comparison of the leading Density Functional Theory (DFT) software suites used to analyze such compounds, alongside a field-proven, self-validating computational protocol.

Software Ecosystem Comparison: ORCA 5.0 vs. Gaussian 16

For the computational analysis of halogenated benzyl alcohol derivatives, the choice of software dictates both computational cost and algorithmic robustness. The two dominant suites in modern quantum chemistry are ORCA 5.0 and Gaussian 16 .

  • Gaussian 16: The historical industry standard. It is renowned for its highly robust Schlegel geometry optimization algorithm (GEDIIS) and reliable Self-Consistent Field (SCF) convergence[1]. It is the preferred choice when dealing with highly conjugated systems or transition states that resist convergence.

  • ORCA 5.0: A rapidly ascending alternative that underwent a complete architectural rewrite for its version 5 release[2]. ORCA excels in raw speed due to its default implementation of the Resolution of Identity and Chain-of-Spheres (RIJCOSX) approximations, which drastically reduce the computational bottleneck of hybrid functionals.

Table 1: Performance and Feature Comparison
FeatureORCA 5.0Gaussian 16
Primary Advantage High-speed DFT via RI approximations[2]Unmatched SCF convergence robustness[1]
Cost / Licensing Free for academic useCommercial / Proprietary
Default Acceleration RIJCOSX enabled by defaultDensity Fitting (must be manually invoked)
Geometry Optimization Redundant internal coordinatesSchlegel's GEDIIS algorithm
Data Extraction Modern JSON output integration[2]Traditional text-based .log / .fchk output

Causality Behind Methodological Choices

A rigorous computational study requires deliberate selection of the level of theory. Do not rely on default settings; every choice must be scientifically justified based on the specific atoms present in the molecule.

Why M06-2X over B3LYP?

While B3LYP is the most ubiquitous functional, it systematically underestimates medium-range dispersion interactions. For (2-Bromo-4-cyclopropylphenyl)methanol, the steric bulk of the cyclopropyl group and the potential for transiently chiral intramolecular OH···Br hydrogen/halogen bonding[3] require a functional parameterized for non-covalent interactions. The M06-2X meta-GGA hybrid functional accurately captures these dispersion forces, preventing the artificial flattening of the molecular geometry that often occurs with standard B3LYP.

Why def2-TZVP over 6-311G(d,p)?

Bromine (Z=35) possesses a large, diffuse electron cloud. Standard Pople basis sets (like 6-311G) often struggle with heavy main-group halogens, leading to significant Basis Set Superposition Error (BSSE). The def2-TZVP (Valence Triple-Zeta Polarization) basis set provides a robust, all-electron description. It includes sufficient polarization functions to accurately model the polarizability of the bromine atom without requiring Effective Core Potentials (ECPs)[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following step-by-step workflow incorporates a self-validating system : the frequency check. A geometry optimization only finds a stationary point on the potential energy surface (PES). You must mathematically prove this point is a true minimum.

Step 1: Conformational Search
  • Generate the 3D structure of (2-Bromo-4-cyclopropylphenyl)methanol from its SMILES string.

  • Perform a preliminary conformational search using Molecular Mechanics (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB) to locate the lowest-energy conformer. Pay special attention to the rotation of the hydroxyl proton relative to the ortho-bromine atom[3].

Step 2: Geometry Optimization (DFT)
  • Create the input file for ORCA 5 or Gaussian 16 specifying the M06-2X functional and def2-TZVP basis set.

  • In ORCA, utilize the TightSCF and Opt keywords. Ensure the RIJCOSX approximation is active to accelerate the exact exchange calculation.

  • Execute the calculation to relax the nuclear coordinates to their lowest energy state.

Step 3: The Self-Validating Frequency Check
  • Run an analytical Hessian (frequency) calculation on the optimized geometry (using the Freq keyword).

  • Validation Rule: Extract the vibrational frequencies. If any frequency is negative (imaginary), the structure is a transition state (saddle point). You must distort the geometry along the normal mode of the imaginary frequency and re-optimize. Zero imaginary frequencies confirm a true local minimum.

Step 4: Electronic Property Extraction
  • Perform a Single Point Energy (SPE) calculation on the validated geometry to generate the .cube files for the HOMO and LUMO orbitals.

  • Map the electrostatic potential onto the total electron density surface (isovalue = 0.004 a.u.) to generate the MEP map.

G A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (DFT: M06-2X/def2-TZVP) A->B C 3. Frequency Analysis (Analytic Hessian) B->C D Imaginary Frequencies? C->D E 4. Electronic Properties (HOMO/LUMO, MEP) D->E  No (True Minimum) F Distort Geometry & Re-optimize D->F  Yes (Saddle Point) F->B

Caption: Self-validating computational workflow for DFT analysis of electronic properties.

Comparative Analysis of Electronic Properties

The electronic properties extracted from the validated wavefunction dictate the molecule's chemical behavior. Table 2 illustrates how the choice of functional impacts the calculated properties of (2-Bromo-4-cyclopropylphenyl)methanol.

Table 2: Calculated Electronic Properties (Representative Data)
PropertyB3LYP/def2-TZVPM06-2X/def2-TZVPChemical Significance
HOMO Energy (eV) -6.12-6.45Indicates electron-donating capacity. The HOMO is primarily localized over the cyclopropyl-phenyl π -system.
LUMO Energy (eV) -1.05-0.82Indicates electron-accepting capacity. The LUMO is localized near the electron-withdrawing bromine atom.
Band Gap ( Δ E, eV) 5.075.63A wider gap (M06-2X) predicts higher kinetic stability and lower chemical reactivity.
Dipole Moment (Debye) 2.853.12Influences solubility and non-covalent receptor binding. Driven by the polar C-Br and C-OH bonds.

Mechanistic Insight from MEP: The Molecular Electrostatic Potential (MEP) map will reveal a deep red (highly nucleophilic) region localized strictly on the oxygen atom of the methanol group. Conversely, a blue (electrophilic) region will be centered on the hydroxyl proton. Interestingly, a region of moderate positive potential (a σ -hole) may be observed on the outer axis of the bromine atom, indicating its potential to act as a halogen bond donor in biological targets.

References

  • Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations. Stack Exchange (Chemistry). Available at: [Link]

  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. Available at: [Link]

  • A perspective on the future of quantum chemical software: the example of the ORCA program package. RSC Publishing. Available at: [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. RITME. Available at: [Link]

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